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  • Product: 3-(4-Methylphenyl)cyclohex-2-en-1-one
  • CAS: 6330-12-7

Core Science & Biosynthesis

Foundational

Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Methylphenyl)cyclohex-2-en-1-one, a substituted cyclohexenone of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of chemical structure and polarity. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound for process optimization and formulation development.

Physicochemical Profile and Structural Analysis of 3-(4-Methylphenyl)cyclohex-2-en-1-one

Understanding the solubility of a molecule begins with a thorough analysis of its structural and electronic properties. The molecule 3-(4-Methylphenyl)cyclohex-2-en-1-one (C₁₃H₁₄O) possesses a unique combination of functional groups that dictate its interactions with various solvents.

The core structure is a cyclohexenone ring, which contains a polar carbonyl group (C=O) and a nonpolar hydrocarbon backbone. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial factor for its solubility in protic solvents. Attached to this ring is a p-tolyl (4-methylphenyl) group, which adds significant nonpolar character and potential for π-π stacking interactions.

Unlike analogs such as 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one, the target molecule lacks a hydrogen bond-donating group, which reduces its overall polarity and limits its ability to form strong hydrogen bonds with acceptor solvents. This structural difference is key to predicting its solubility behavior.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₃H₁₄O-
Molar Mass 186.25 g/mol Calculated
Core Structure CyclohexenoneContains a polar ketone and nonpolar aliphatic carbons.
Key Substituent p-Tolyl groupAdds significant nonpolar, aromatic character.
Predicted Polarity Moderately Polar / Predominantly NonpolarThe large hydrocarbon and aromatic portion of the molecule dominates the polarity of the single carbonyl group.
Hydrogen Bond Donor NoThe molecule lacks acidic protons (e.g., -OH, -NH).
Hydrogen Bond Acceptor Yes (1)The oxygen atom of the carbonyl group can accept a hydrogen bond.
Predicted XLogP3 ~3.0 - 3.5Estimated based on the structure and comparison to more polar analogs like 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one (XLogP3 = 2.5).[1]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] For 3-(4-Methylphenyl)cyclohex-2-en-1-one, we can predict its interactions as follows:

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large nonpolar surface area of the tolyl and cyclohexene components suggests that the compound will have some affinity for these solvents. Toluene, being aromatic, may further enhance solubility through π-π interactions with the p-tolyl ring.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are highly effective at solvating the polar carbonyl group through dipole-dipole interactions while also accommodating the nonpolar regions of the molecule. This class of solvents is predicted to be highly effective.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the compound cannot donate a hydrogen bond, its carbonyl oxygen can act as an acceptor. This interaction, combined with the solvent's ability to solvate the hydrocarbon portions, suggests moderate to good solubility, particularly upon heating. This is supported by qualitative evidence from the synthesis of similar compounds, which are often recrystallized from ethanol.[3]

  • Highly Polar Solvents (e.g., Water, DMSO): Water is a poor solvent for largely nonpolar molecules due to its strong, extensive hydrogen-bonding network. The energy cost to break these bonds to accommodate the nonpolar solute is high. Therefore, solubility in water is expected to be extremely low. DMSO is a very strong polar aprotic solvent, and while it will interact with the carbonyl group, its high polarity may not be an ideal match for the largely nonpolar character of the solute.

cluster_solute Solute Properties (3-(4-Methylphenyl)cyclohex-2-en-1-one) cluster_solvent Solvent Properties Solute Large Nonpolar Surface Area (Tolyl & Cyclohexene Rings) + Polar Carbonyl Group (H-bond Acceptor) Interaction Solute-Solvent Interactions Solute->Interaction Van der Waals Dipole-Dipole H-Bond Acceptance Solvent Polarity (Dipole Moment) + Protic/Aprotic (H-Bonding Capability) + Dispersive Forces Solvent->Interaction Van der Waals Dipole-Dipole H-Bond Donation/Acceptance Solubility Resulting Solubility Interaction->Solubility caption Key factors governing solubility.

Key factors governing solubility.

Predictive Solubility Profile in Common Organic Solvents

Based on the theoretical framework, the following table provides a predictive assessment of the solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one at ambient temperature. This serves as a practical starting point for solvent screening in experimental settings.

SolventClassRelative Polarity IndexPredicted SolubilityRationale
n-HexaneNonpolar0.1Low to Insoluble Poor match for the polar carbonyl group.
TolueneNonpolar, Aromatic2.4Medium Good match for nonpolar regions; potential for π-π interactions enhances solubility over aliphatic nonpolar solvents.
Diethyl EtherNonpolar2.8Medium to High Moderately polar ether oxygen can interact with the carbonyl group, while the ethyl groups solvate the nonpolar structure.
Dichloromethane (DCM)Polar Aprotic3.1High Excellent balance of polarity to solvate the ketone without being too polar for the hydrocarbon frame.
Ethyl AcetatePolar Aprotic4.4High Similar to DCM, the ester group provides polarity to dissolve the solute effectively.
AcetonePolar Aprotic5.1High The polar ketone group is a good match for the solute's carbonyl.
2-Propanol (IPA)Polar Protic3.9Medium Can act as an H-bond donor to the solute's carbonyl. Good general-purpose solvent.
EthanolPolar Protic4.3Medium Similar to IPA. Often used for recrystallization, indicating high solubility when hot and lower solubility when cold.[3]
MethanolPolar Protic5.1Medium to Low Higher polarity than ethanol makes it a slightly poorer match for the large nonpolar regions.
AcetonitrilePolar Aprotic5.8Medium to Low High polarity may not be optimal for the largely nonpolar solute.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Low Very high polarity makes it a poor solvent for this compound.
WaterPolar Protic10.2Insoluble Highly mismatched polarity and inability of the solute to overcome the water H-bond network.

A-to-Z Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental protocol is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[2]

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Required Materials and Equipment
  • 3-(4-Methylphenyl)cyclohex-2-en-1-one (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Experimental Workflow

Step 1: Preparation of Stock Solution for Calibration

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a mobile phase component). This is your 1 mg/mL stock solution.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

Step 2: Sample Preparation (Shake-Flask)

  • Add an excess amount of solid 3-(4-Methylphenyl)cyclohex-2-en-1-one to a series of vials. A rule of thumb is to add at least 2-3 times the expected amount needed for saturation (e.g., 10-20 mg).

  • Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.

  • Securely cap the vials.

Step 3: Equilibration

  • Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a period sufficient to ensure equilibrium is reached. A duration of 24 to 48 hours is typical.[2] A preliminary kinetic study can determine the minimum time required.

Step 4: Phase Separation

  • After equilibration, allow the vials to stand at the set temperature for 30 minutes to let the larger solid particles settle.

  • Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to pellet the remaining undissolved solid.

  • Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[2] This step is critical to remove all particulate matter.

Step 5: Analysis and Quantification

  • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary.

  • Develop an HPLC method capable of resolving the compound from any impurities.

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted samples.

  • Calculate the concentration in the diluted sample using the calibration curve.

  • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or mol/L.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification (HPLC) A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate in shaker at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.22 µm PTFE filter D->E G Dilute filtered sample into linear range E->G F Prepare calibration standards H Inject standards & sample F->H G->H I Calculate concentration from calibration curve H->I caption Experimental workflow for solubility determination.

Experimental workflow for solubility determination.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
  • University of Manitoba. (n.d.). Solubility of Organic Compounds.
  • Chaudhari, S. (2024). Solubility test for Organic Compounds.
  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
  • Asiri, A. M., et al. (2012). 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2157.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2748624, 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one. PubChem.
  • Bellevue College. (n.d.). Experiment 2: Solubility.
  • U.S. Environmental Protection Agency. (2025). 3,5,5-Trimethyl-2-(prop-2-en-1-yl)cyclohex-2-en-1-one Properties. CompTox Chemicals Dashboard.
  • ChemicalBook. (2026). 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one | 4224-87-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 744716, 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one. PubChem.
  • Pineda, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12898–12906.

  • ChemScene. (n.d.). 4-Methylcyclohex-2-en-1-one | 5515-76-4.
  • Chemsrc. (2025). N-(4-methylphenyl)cyclohexanimine | CAS#:36132-68-0.
  • Rowan. (n.d.). Predicting Solubility.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Reddy, M., et al. (2006). Synthesis and Characterization of 3-(4-methyl-phenyl)-2-phenyl-3,4-dihydro-2H-benzo[e][2][4]oxazaphosphinine and Its Chalcogenides. Journal of the Chemical Society of Pakistan, 28(5), 488-491.

  • ChemicalBook. (n.d.). 3-(4-methylphenyl)-1-phenyl-prop-2-en-1-one synthesis.
  • Villanueva, R., Plachinski, E. F., & Yoon, T. P. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 101, 309-326.
  • García-Castro, M., et al. (2019). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 24(16), 2954.
  • Avdeef, A. (2020).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14931228, 3-(Prop-2-en-1-yl)cyclohex-2-en-1-one. PubChem.
  • ChemScene. (n.d.). 3-(M-tolylamino)cyclohex-2-en-1-one | 51408-72-1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117483, 3-Pentylcyclohex-2-en-1-one. PubChem.
  • Catellani, M., et al. (2023). Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2023(2), M1611.
  • Mousavi, S. R., et al. (2016). Diastereoselective and One-Pot Synthesis of Highly Substituted Cyclohexenones Using Claisen–Schmidt Condensation and Michael Addition.

Sources

Exploratory

Thermodynamic Stability of 3-Aryl-Substituted Cyclohexenones

Executive Summary In drug discovery, the 3-aryl-2-cyclohexenone scaffold is a privileged pharmacophore, serving as a Michael acceptor in covalent kinase inhibitors and a core structural motif in natural product synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the 3-aryl-2-cyclohexenone scaffold is a privileged pharmacophore, serving as a Michael acceptor in covalent kinase inhibitors and a core structural motif in natural product synthesis. However, its utility is governed by a complex thermodynamic landscape.

This guide addresses the stability triad defining these systems:

  • Positional Isomerism: The equilibrium between the conjugated (

    
    -unsaturated) and deconjugated (
    
    
    
    -unsaturated) forms.
  • Conformational Strain: The steric penalty of 3-aryl planarity versus ring puckering.

  • Oxidative Aromatization: The irreversible thermodynamic sink leading to phenols or biaryls.

Key Takeaway: While the 3-aryl-2-en-1-one isomer is the thermodynamic minimum under non-oxidative conditions due to extended conjugation, it exists in a precarious state where steric inhibition of resonance and oxidative stress can trigger rapid degradation.

Theoretical Framework: The Stability Triad

Electronic Conjugation vs. Steric Torsion

The thermodynamic stability of 3-arylcyclohexenones is primarily driven by the resonance energy of the enone system coupled with the aryl ring.

  • The Conjugation Effect: The overlap between the aryl

    
    -system and the enone alkene creates an extended conjugated system. This lowers the heat of hydrogenation and stabilizes the 2-en-1-one isomer over the 3-en-1-one isomer by approximately 3–5 kcal/mol .
    
  • The Steric Penalty: Perfect conjugation requires planarity. However, a planar 3-phenyl group experiences severe steric clash with the homoallylic protons at C-5 of the cyclohexenone ring.

    • Result: The aryl ring twists out of plane (dihedral angle

      
      ), reducing resonance stabilization energy (resonance scales with 
      
      
      
      ).
The Aromatization Sink

The most critical stability risk is not isomerization, but oxidative aromatization . The driving force to form a fully aromatic phenol or biaryl system is immense (>25 kcal/mol gain). 3-Arylcyclohexenones are essentially "dihydro-phenols" waiting to exhale hydrogen.

Pathway Visualization

The following diagram illustrates the competing thermodynamic pathways.

StabilityPathways cluster_0 Non-Oxidative Equilibrium Deconjugated Deconjugated Isomer (Kinetic Product) 3-aryl-3-en-1-one Conjugated Conjugated Isomer (Thermodynamic Minimum) 3-aryl-2-en-1-one Deconjugated->Conjugated Acid/Base Isomerization (Fast) Conjugated->Deconjugated Thermal Equilibrium Phenol Aromatized Product (Irreversible Sink) 3-arylphenol Conjugated->Phenol Oxidation/-2H (DDQ/O2/Pd)

Figure 1: Thermodynamic landscape showing the isomerization equilibrium and the irreversible oxidative aromatization sink.

Synthetic Control & Thermodynamic Validation

To ensure you are working with the stable isomer, synthesis must be followed by a Thermodynamic Equilibration Protocol .

Synthesis: The Grignard-Hydrolysis Route

While Robinson Annulation is classic, the addition of Aryl Grignards to 3-ethoxy-2-cyclohexenone (Stork-Danheiser logic) is more modular for drug development.

Critical Mechanism: The initial addition yields an enol ether intermediate. Acidic hydrolysis generates the ketone. Depending on the quenching conditions (kinetic control), you may initially isolate a mixture of double-bond isomers.

Protocol: Acid-Catalyzed Equilibration Assay

This protocol validates that your material has reached its thermodynamic minimum (


 favoring the conjugated form).

Reagents:

  • Substrate: 3-Aryl-substituted cyclohexenone (100 mg)

  • Solvent: Deutero-chloroform (

    
    ) or Methanol-
    
    
    
    (for NMR monitoring)
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) - 5 mol%
    

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 100 mg of the purified synthesized compound in 0.6 mL

    
    . Acquire a quantitative 
    
    
    
    NMR (d1 > 10s). Integrate the vinylic proton at C-2 (
    
    
    ppm) versus the benzylic/allylic protons of the deconjugated isomer (if present).
  • Catalytic Stress: Add 5 mol% pTSA to the NMR tube. Shake vigorously.

  • Thermal Equilibration: Heat the tube to 40°C for 2 hours.

  • Monitoring: Acquire spectra at t=0, t=1h, and t=2h.

  • Validation Criteria:

    • Stable: Ratio of isomers remains constant.

    • Unstable: Appearance of phenol peaks (aromatization) or shift in isomer ratio.

    • Self-Correction: If the ratio shifts, the initial synthesis yielded a kinetic mixture. Continue heating until convergence.

Workflow Visualization

ExperimentalWorkflow Start Purified 3-Aryl Enone Solubilize Dissolve in CDCl3 (0.1 M) Start->Solubilize AddCat Add 5 mol% pTSA Solubilize->AddCat Heat Heat to 40°C (2 Hours) AddCat->Heat NMR 1H NMR Analysis (Integrate Vinyl vs Allyl) Heat->NMR Decision Is Ratio Constant? NMR->Decision ResultStable Thermodynamic Stability Confirmed Decision->ResultStable Yes ResultUnstable Kinetic Mixture Detected Continue Equilibration Decision->ResultUnstable No ResultUnstable->Heat Loop

Figure 2: Self-validating experimental workflow for determining thermodynamic stability.

Data Analysis: Substituent Effects

The electronic nature of the aryl substituent significantly impacts the equilibrium constant (


) and the rate of oxidative degradation.

Table 1: Impact of Aryl Substituents on Stability

Substituent (Para)Electronic Effect (

)
Conjugation StabilityAromatization RiskNotes
-OMe Electron Donating (-0.27)High Very High EDGs stabilize the enone via resonance but make the ring electron-rich, accelerating oxidative aromatization to phenols [1].
-H Neutral (0.00)High Moderate Baseline stability. Twist angle

.
-Cl Weak Withdrawal (+0.23)High Low Good balance of stability and resistance to oxidation.
-NO2 Strong Withdrawal (+0.78)Moderate Very Low EWGs destabilize the developing positive charge in the conjugated system, slightly raising the energy of the enone, but protect against oxidation.
-Ortho-Me Steric HindranceLow Moderate Critical: Steric clash forces the ring perpendicular (

). Conjugation is broken. The compound behaves like an isolated enone and isolated arene.

Senior Scientist Insights (Causality & Troubleshooting)

The "False Stability" Trap

In my experience, researchers often synthesize these compounds via Aldol condensation and assume the solid precipitate is pure.

  • The Trap: If the reaction is quenched too early, you may isolate the

    
    -hydroxy ketone (Aldol adduct) or the deconjugated isomer.
    
  • The Fix: Always perform the Acid-Catalyzed Equilibration Assay (Section 3.2) on a small aliquot before scaling up. If the NMR spectrum simplifies (sharpening of peaks, disappearance of minor isomers) upon acid treatment, your initial material was not thermodynamically mature.

Handling Aromatization

If your compound turns from yellow to dark brown/black on the benchtop:

  • Diagnosis: This is likely autoxidation to the quinone/phenol species.

  • Prevention: Store 3-arylcyclohexenones under Argon at -20°C.

  • Stabilizers: For long-term storage of libraries, adding 0.1% BHT (butylated hydroxytoluene) can scavenge radical initiators that trigger the aromatization cascade.

References

  • Stahl, S. S., et al. (2011).[1] "Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones." Journal of the American Chemical Society. [Link]

  • Liang, Y. F., & Jiao, N. (2016).[2] "Conversion of Simple Cyclohexanones into Catechols." Journal of the American Chemical Society. [Link]

  • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews. [Link]

  • Garbisch, E. W. (1965). "Conformational Analysis of Biaryls and Cyclohexenones." Journal of Organic Chemistry. [Link][3]

Sources

Foundational

UV-Vis Absorption Maxima of 3-(4-Methylphenyl)cyclohex-2-en-1-one: A Comprehensive Photophysical Guide

Executive Summary The photophysical characterization of conjugated enones is a foundational element in organic chemistry, material science, and drug development. 3-(4-Methylphenyl)cyclohex-2-en-1-one is a classic example...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The photophysical characterization of conjugated enones is a foundational element in organic chemistry, material science, and drug development. 3-(4-Methylphenyl)cyclohex-2-en-1-one is a classic example of an extended conjugated system where an


-unsaturated cyclic ketone is electronically coupled with a para-substituted aryl ring. This whitepaper provides an in-depth analysis of its UV-Vis absorption profile, detailing the causality behind its electronic transitions, theoretical predictions versus empirical realities, and a self-validating experimental protocol for accurate spectrophotometric characterization.

Structural Deconstruction & Chromophore Analysis

To understand the UV-Vis absorption maximum (


) of 3-(4-Methylphenyl)cyclohex-2-en-1-one, we must first deconstruct its chromophoric system. The molecule consists of two primary interacting domains:
  • The Core Chromophore: A six-membered cyclic

    
    -unsaturated ketone (cyclohex-2-en-1-one).
    
  • The Extended Conjugation: A 4-methylphenyl (p-tolyl) group attached at the

    
    -position of the enone system.
    

The interaction between the


-electrons of the aryl ring and the 

-system of the enone facilitates extensive delocalization. When the molecule absorbs ultraviolet light, it undergoes two primary electronic transitions[1]:
  • 
     Transition:  This is an allowed, high-energy transition resulting in a strong absorption band (high molar absorptivity, 
    
    
    
    ). The extended conjugation significantly lowers the energy required for this transition, pushing the absorption into the near-UV region.
  • 
     Transition:  This is a forbidden, low-energy transition involving the non-bonding electrons on the carbonyl oxygen. It typically appears as a weak shoulder band (
    
    
    
    ) at longer wavelengths (e.g., >320 nm).
Causality of the Bathochromic Shift

The presence of the para-methyl group on the phenyl ring is not merely structural; it is electronically active. The methyl group acts as an electron-donating group (EDG) through hyperconjugation and inductive effects. By donating electron density into the


-system of the phenyl ring, it raises the energy level of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) energy remains relatively stable, the overall HOMO-LUMO energy gap decreases . This reduction in energy directly causes a bathochromic shift  (red shift) in the 

compared to the unsubstituted 3-phenylcyclohex-2-en-1-one[1].

Photophysics A Cyclohex-2-en-1-one Core (Base: 215 nm) B β-Aryl Conjugation (+39 nm shift) A->B C p-Methyl Hyperconjugation (HOMO Energy ↑) B->C D Decreased HOMO-LUMO Gap C->D E Bathochromic Shift (Red Shift) D->E

Mechanistic pathway of the bathochromic shift in 3-(4-Methylphenyl)cyclohex-2-en-1-one.

Theoretical Prediction via Woodward-Fieser Rules

The Woodward-Fieser rules provide an empirical framework for predicting the


 transition 

of conjugated carbonyl compounds[2].

For 3-(4-Methylphenyl)cyclohex-2-en-1-one, the calculation is structured as follows:

Structural FeatureContribution (nm)Justification
Base Value 215Six-membered cyclic

-unsaturated ketone[3].

-Substituent
+39Aryl group attached at the

-carbon extends conjugation[3].
Extended Alkyl Effect +3Alkyl group (methyl) on the extended conjugated system.
Calculated

~257 nm Theoretical baseline in ethanol.

Note on Empirical Deviation: While the Woodward-Fieser rules predict a value around 257 nm, highly conjugated cross-systems like


-aryl enones often exhibit empirical 

values closer to 280–290 nm . This deviation occurs because the rules underestimate the extent of

-orbital overlap when the aryl ring and the enone system achieve coplanarity in solution[4].
Solvent Effects (Solvatochromism)

The polarity of the solvent heavily influences the absorption maxima. For


 transitions, polar solvents stabilize the excited state (which is more polar than the ground state) more than the ground state, leading to a slight bathochromic shift[3]. Conversely, 

transitions experience a hypsochromic (blue) shift in polar, protic solvents due to hydrogen bonding stabilizing the non-bonding electrons in the ground state.
SolventDielectric Constant (

)
Expected Shift Influence on

Hexane / Cyclohexane~2.0+7 nm (Baseline reference)[3]
Diethyl Ether4.3+6 nm[3]
Ethanol / Methanol~24.3-1 nm (Standard solvent)[3]
Water80.1-8 nm[3]

Experimental Protocol for UV-Vis Characterization

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It relies on the Beer-Lambert Law (


) and incorporates internal checks to prevent artifacts such as detector saturation or molecular aggregation.
Materials Required
  • Analyte: 3-(4-Methylphenyl)cyclohex-2-en-1-one (Purity > 99%).

  • Solvent: Spectroscopic grade Ethanol (EtOH).

  • Cuvettes: Matched quartz cuvettes (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 1.86 mg of 3-(4-Methylphenyl)cyclohex-2-en-1-one (MW

      
       186.25  g/mol ).
      
    • Dissolve in 10.0 mL of spectroscopic grade ethanol in a volumetric flask to yield a

      
       stock solution.
      
    • Causality: Using spectroscopic grade solvent prevents background absorption from trace impurities below 250 nm.

  • Serial Dilution:

    • Dilute the stock solution to create a working concentration range of

      
       to 
      
      
      
      .
    • Causality: This specific concentration range ensures that the maximum absorbance (

      
      ) falls strictly between 0.1 and 1.0. Absorbance values above 1.0 deviate from Beer's Law due to molecular shadowing and detector limitations.
      
  • Instrument Calibration & Baseline:

    • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.

    • Fill both the reference and sample quartz cuvettes with pure ethanol.

    • Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Spectral Acquisition:

    • Replace the ethanol in the sample cuvette with the

      
       working solution.
      
    • Scan the sample from 200 nm to 400 nm at a scan rate of 120 nm/min.

  • Self-Validation Check:

    • Identify the

      
       peak. If the absorbance at 
      
      
      
      exceeds 1.0, discard the scan, dilute the sample by a factor of 2, and rescan.
    • Calculate the molar extinction coefficient (

      
      ) using 
      
      
      
      . A valid
      
      
      transition should yield an
      
      
      between 10,000 and 20,000
      
      
      .

Protocol S1 1. Stock Solution (1.0 mM in EtOH) S2 2. Serial Dilution (10 µM - 50 µM) S1->S2 S3 3. Baseline Blank (Pure EtOH) S2->S3 S4 4. Spectral Scan (200-400 nm) S3->S4 S5 5. Validation (0.1 < Abs < 1.0) S4->S5

Self-validating experimental workflow for UV-Vis spectrophotometric analysis.

Conclusion

The UV-Vis absorption profile of 3-(4-Methylphenyl)cyclohex-2-en-1-one is dictated by the extended conjugation between its enone core and the


-aryl substituent. While Woodward-Fieser rules provide a theoretical baseline of ~257 nm, the hyperconjugative effects of the para-methyl group and the extensive 

-orbital overlap typically push the dominant

transition to longer wavelengths. Accurate characterization relies on strict adherence to Beer's Law and careful solvent selection to mitigate solvatochromic artifacts.

References

  • LibreTexts Chemistry - 3: UV Spectroscopy - Woodward-Fieser Rules. LibreTexts. Available at:[Link]

  • PharmaXChange - Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. PharmaXChange.info. Available at:[Link]

  • Pharmacy Freak - UV/IR Interpretation: Woodward–Fieser rules for dienes and enones MCQs With Answer. PharmacyFreak.com. Available at:[Link]

  • Sathyabama Institute of Science and Technology - UNIT-I – Electronic Spectroscopy. Sathyabama.ac.in. Available at:[Link]

Sources

Exploratory

Literature review on alpha-beta unsaturated ketones with p-tolyl substituents

Title: The -Tolyl Enone Scaffold: Synthetic Architectures, Physicochemical Profiling, and Pharmacological Potency Content Type: Technical Whitepaper / Literature Review Author: Senior Application Scientist, Chemical Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The


-Tolyl Enone Scaffold: Synthetic Architectures, Physicochemical Profiling, and Pharmacological Potency
Content Type:  Technical Whitepaper / Literature Review
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

The


-unsaturated ketone (enone) moiety, specifically within the chalcone framework (1,3-diaryl-2-propen-1-one), represents a privileged scaffold in medicinal chemistry.[1] This guide focuses on 

-tolyl (4-methylphenyl) substituted enones
. Unlike their unsubstituted or halogenated counterparts,

-tolyl derivatives offer a unique balance of lipophilicity and electronic stability without introducing strong deactivating effects. This review synthesizes current protocols for their construction, analyzes their electrophilic reactivity toward biological thiols, and evaluates their efficacy as antineoplastic agents.

Synthetic Architectures

The construction of the


-tolyl enone system relies primarily on the Claisen-Schmidt condensation. While traditional methods utilize homogenous base catalysis, modern application science favors green, heterogeneous, or energy-efficient protocols to maximize yield and minimize side reactions (e.g., Cannizzaro disproportionation).
Core Mechanism: The Claisen-Schmidt Condensation

The reaction involves the condensation of


-methylacetophenone with an aromatic aldehyde (or benzaldehyde with 

-methylacetophenone). The mechanism proceeds via the formation of an enolate ion, nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the thermodynamically stable

-isomer.
Validated Experimental Protocol (Base-Catalyzed)

Standard Operating Procedure (SOP) for Bench-Scale Synthesis

Reagents:

  • 
    -Methylacetophenone (10 mmol)
    
  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (95%, 15 mL)

  • NaOH (40% aqueous solution, 5 mL)

Workflow:

  • Solubilization: Dissolve the ketone and aldehyde in ethanol in a 50 mL round-bottom flask.

  • Catalysis: Add the NaOH solution dropwise at 0–5°C (ice bath) to prevent polymerization.

  • Agitation: Stir vigorously at room temperature (25°C) for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize excess base).

  • Purification: Filter the yellow precipitate. Recrystallize from hot ethanol.

Green Chemistry Variation (Ultrasound-Assisted): Utilizing an ultrasonic bath (40 kHz) reduces reaction time to <30 minutes and increases yield by 10-15% due to efficient cavitation energy breaking down the boundary layers between phases.

Synthetic Pathway Visualization

SynthesisWorkflow Reactants Reactants: p-Methylacetophenone + Benzaldehyde Enolate Intermediate 1: Enolate Formation (OH- catalyzed) Reactants->Enolate NaOH, 0°C Aldol Intermediate 2: Beta-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Dehydration Elimination: - H2O Aldol->Dehydration Heat/Time Product Product: (E)-p-Tolyl Chalcone Dehydration->Product Thermodynamic Control

Figure 1: Step-wise mechanistic flow of the Claisen-Schmidt condensation yielding the trans-enone.

Physicochemical Characterization

The


-tolyl group introduces a methyl moiety (+I effect) that serves as a spectroscopic handle and a modulator of lipophilicity.
Spectral Signatures (Typical Data)

Confirmatory analysis must rely on NMR spectroscopy. The coupling constant (


) of the vinyl protons is the critical quality attribute (CQA) for confirming the trans

geometry.
NucleusMoietyShift (

ppm)
MultiplicityCoupling (

)
Structural Insight

H
Ar-CH

2.35 – 2.45Singlet (3H)-Diagnostic for

-tolyl group.

H

-H (Vinyl)
7.40 – 7.55Doublet (1H)15.5 – 16.0 HzConfirms

-configuration.

H

-H (Vinyl)
7.70 – 7.85Doublet (1H)15.5 – 16.0 HzDeshielded by carbonyl anisotropy.

C
C =O189.0 – 190.5Singlet-Conjugated ketone characteristic.

C
Ar-C H

~21.5Singlet-Methyl carbon.
Electrophilicity and Michael Addition

The


-unsaturated ketone is a "soft" electrophile. The 

-tolyl group, being weakly electron-donating, slightly lowers the electrophilicity of the

-carbon compared to a

-nitro analog, but significantly enhances stability compared to

-amino analogs. This "Goldilocks" zone allows the molecule to react selectively with "soft" biological nucleophiles—primarily cysteine thiols in proteins (e.g., Tubulin, Keap1)—without being rapidly degraded by water or plasma.

Pharmacological Potency & SAR

The


-tolyl enone scaffold acts as a "warhead" for covalent drugs. The primary mechanism of action (MoA) often involves the alkylation of cysteine residues in target proteins.
Anticancer Activity (Tubulin & HepG2)

Recent studies indicate that


-tolyl derivatives exhibit potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines. The mechanism involves the inhibition of tubulin polymerization, arresting the cell cycle at the G2/M phase.

Comparative Potency Data (IC


 in 

M):
Data synthesized from comparative SAR studies (e.g., Wang et al., 2020; Helmy et al., 2022).
Derivative (R-Group)HepG2 (Liver)MCF-7 (Breast)Interpretation

-Tolyl (4-CH

)
7.17 6.55 High Potency. Methyl group enhances lipophilic binding in the tubulin pocket.
Unsubstituted (H)> 20.015.3Lower lipophilicity reduces cellular uptake.

-Methoxy (4-OCH

)
4.643.44Higher potency due to stronger electron donation, but metabolic liability (demethylation).

-Nitro (4-NO

)
1.331.33High potency but high toxicity risks due to excessive reactivity.

Key Insight: While methoxy and nitro groups may offer lower IC


 values, the 

-tolyl group
offers a superior safety profile by avoiding the metabolic instability of methoxy groups (O-demethylation) and the toxicity associated with nitro-aromatics.
Mechanism of Action: Covalent Modification

The biological activity is driven by the Michael addition of a protein thiol (Cys-SH) to the


-carbon of the enone.

MOA Target Target Protein (e.g., Tubulin/Keap1) Exposed Cysteine (-SH) Complex Reversible/Irreversible Complex Formation Target->Complex Drug p-Tolyl Enone (Michael Acceptor) Drug->Complex Adduct Thioether Adduct (Covalent Bond) Complex->Adduct Michael Addition (Nucleophilic Attack on Beta-C) Effect Biological Outcome: 1. Tubulin Destabilization 2. Nrf2 Release (Antioxidant) Adduct->Effect Conformational Change

Figure 2: Molecular mechanism of action showing the covalent modification of protein thiols.

References

  • Vertex AI Search. (2026). Synthesis and Pharmacological Activity of Chalcones. Retrieved from 2

  • Wang, G., et al. (2020).[2] Synthesis of new chalcones containing a diaryl ether moiety and their anticancer activity. Retrieved from 3

  • BenchChem. (2025). Role of hydroxyl and methyl groups in chalcone bioactivity. Retrieved from 4

  • Helmy, M., et al. (2022). Synthesis and biological evaluation of 4-acetyl-5-furan/thiophene-pyrazole derivatives. Retrieved from 2

  • Choudhury, S. S., et al. (2022).[5] Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. ACS Sustainable Chemistry & Engineering. Retrieved from 6

Sources

Foundational

3-(4-Methylphenyl)cyclohex-2-en-1-one as a Michael acceptor in organic synthesis

High-Fidelity Construction of All-Carbon Quaternary Stereocenters Executive Summary In the landscape of modern organic synthesis, 3-(4-methylphenyl)cyclohex-2-en-1-one serves as a critical "stress-test" substrate and a h...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Construction of All-Carbon Quaternary Stereocenters

Executive Summary

In the landscape of modern organic synthesis, 3-(4-methylphenyl)cyclohex-2-en-1-one serves as a critical "stress-test" substrate and a high-value building block. Unlike simple cyclohexenone, the presence of the p-tolyl group at the C3 position introduces significant steric impedance and electronic modulation.

This guide addresses the molecule's primary utility: acting as a sterically demanding Michael acceptor . Successful conjugate addition to this substrate is the benchmark for validating catalytic systems (typically Rhodium or Copper-based) designed to generate all-carbon quaternary stereocenters —a structural motif prevalent in terpenes, alkaloids, and active pharmaceutical ingredients (APIs).

Electronic & Steric Profile

To master the reactivity of this molecule, one must understand the competition between its electronic activation and steric shielding.

  • Electronic Activation: The carbonyl group at C1 withdraws electron density through the

    
    -system, rendering C3 electrophilic. The p-tolyl group provides weak electron donation (
    
    
    
    and hyperconjugation), which slightly deactivates the position compared to a phenyl analog, requiring more active catalytic species.
  • Steric Shielding (The Critical Factor): The C3 position is trisubstituted. A nucleophilic attack here creates a tetrasubstituted (quaternary) center. This imposes a high energy barrier for standard Michael donors, often necessitating transition-metal catalysis to stabilize the transition state.

Comparative Reactivity Data
Parameter2-Cyclohexen-1-one3-(4-Methylphenyl)cyclohex-2-en-1-one Implication
C3 Sterics UnhinderedHigh (Quaternary center formation) Requires Rh/Cu catalysis; organocatalysts often fail.
Electronic Nature Electron-deficientElectron-rich (relative) Slower reaction rates; requires higher temp or active ligands.
Product Chirality C3 is stereogenicC3 is Quaternary Enantiocontrol is significantly more challenging.
Core Workflow: Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA)

The most authoritative application of this substrate is the Hayashi-Miyaura reaction. This protocol utilizes a Rhodium(I) catalyst with a chiral phosphine ligand to transfer an aryl or alkyl group from a boronic acid to the C3 position.

Why this works: The Rhodium mechanism involves a syn-insertion that is less sensitive to the steric bulk of the C3 substituent than standard nucleophilic attacks.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical insertion step that overcomes the steric barrier.

RhodiumCycle PreCat Rh(acac)(C2H4)2 + (S)-BINAP ActiveCat Active Species [Rh(OH)((S)-BINAP)]2 PreCat->ActiveCat Activation Transmetal Transmetallation (Ar-B(OH)2 enters) ActiveCat->Transmetal Base/H2O Insertion Olefin Insertion (Enantio-determining Step) Transmetal->Insertion Coordination Hydrolysis Hydrolysis (Release of Product) Insertion->Hydrolysis Rh-Enolate Hydrolysis->ActiveCat Regeneration Product Chiral Quaternary Product Hydrolysis->Product Protonation

Caption: Rh(I)-catalyzed cycle. The enantio-determining olefin insertion sets the quaternary center.

Experimental Protocols
Protocol A: Preparation of the Substrate

Before utilizing the acceptor, it must often be synthesized freshly to avoid oxidation byproducts. The most robust route is the Grignard addition to a vinylogous ester.

Reagents:

  • 3-Ethoxy-2-cyclohexen-1-one (1.0 equiv)

  • 4-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • HCl (2N)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Charge with 3-ethoxy-2-cyclohexen-1-one and dry THF (0.5 M concentration). Cool to 0°C.

  • Addition: Add 4-tolylmagnesium bromide dropwise over 30 minutes. The solution will turn yellow/orange. Critical: Maintain 0°C to prevent polymerization.

  • Hydrolysis/Elimination: Once TLC shows consumption of starting material (~2h), quench with 2N HCl. Stir vigorously at room temperature for 3 hours. This acidic workup cleaves the enol ether and forces elimination to the enone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO3 and brine. Dry over MgSO4.

  • Purification: Recrystallize from Hexanes/EtOAc (typically 10:1) to obtain off-white crystals.

    • Target Yield: 75-85%

    • Validation: 1H NMR should show a diagnostic vinyl proton singlet around

      
       6.4 ppm.
      
Protocol B: Asymmetric Conjugate Addition (The Application)

This protocol generates the all-carbon quaternary center using a phenylboronic acid nucleophile.

Reagents:

  • Substrate: 3-(4-Methylphenyl)cyclohex-2-en-1-one (0.5 mmol)

  • Nucleophile: Phenylboronic acid (1.5 mmol)

  • Catalyst Precursor: [Rh(acac)(C2H4)2] (3 mol%)[1]

  • Ligand: (S)-BINAP (3.3 mol%)

  • Solvent: Dioxane/Water (10:1)[1]

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk tube, dissolve [Rh(acac)(C2H4)2] and (S)-BINAP in dioxane. Stir at ambient temperature for 5 minutes under Argon. The solution should turn deep orange/red.

  • Substrate Addition: Add the phenylboronic acid and the enone substrate.

  • Reaction: Heat the mixture to 100°C for 3-5 hours.

    • Note: The high temperature is required to drive the insertion into the sterically hindered C3 position.

  • Workup: Dilute with EtOAc, wash with water.

  • Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).

    • Expected Outcome: >90% Yield, >98% ee.[2]

Troubleshooting & Optimization Matrix

When yields or enantioselectivity drop, refer to this diagnostic table.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric bulk of boronic acidSwitch solvent to DME/Water or increase temp to 110°C. Ensure Boronic acid is fresh (not dehydrated to boroxine).
Low ee (<80%) Ligand oxidation or hydrolysisUse freshly degassed solvents. Switch to Rh/Chiral Diene complexes (e.g., Fc-tfb) which are more robust than BINAP.
Deborylation Protodeboronation of nucleophileReduce water ratio (20:1 Dioxane:Water). Add mild base (KF or K3PO4).
Byproduct: 1,2-Addition Hard nucleophile characterEnsure no Lithium/Magnesium salts are present. The Rh-mechanism is strictly 1,4-selective.
Synthesis Workflow Diagram

The following flowchart details the logical progression from raw materials to the final chiral scaffold.

SynthesisFlow SM1 3-Ethoxy-2-cyclohexenone Step1 Grignard Addition (0°C, THF) SM1->Step1 Reagent p-Tolyl MgBr Reagent->Step1 Step2 Acidic Hydrolysis (2N HCl, Elim.) Step1->Step2 Enone 3-(4-Methylphenyl) cyclohex-2-en-1-one Step2->Enone Step3 Asymmetric Conjugate Addition Enone->Step3 Cat Rh/(S)-BINAP Ph-B(OH)2 Cat->Step3 Final Chiral Quaternary Ketone (>98% ee) Step3->Final

Caption: End-to-end synthesis workflow from ethoxy-enone precursor to chiral quaternary product.

References
  • High-Performance Asymmetric Conjugate Addition: Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Catalyzed by Rhodium(I) Complexes. Journal of the American Chemical Society.[2] [Link]

  • Construction of Quaternary Centers: Kikuchi, J., & Stoltz, B. M. (2016). Enantioselective Conjugate Addition of Arylboronic Acids to β,β-Disubstituted Cyclic Enones Catalyzed by Palladium.[3] Organic Letters.[2][4] [Link]

  • General Synthesis of 3-Arylcyclohexenones: Woods, G. F., & Tucker, I. W. (1949). The Synthesis of 3-Aryl-2-cyclohexen-1-ones. Journal of the American Chemical Society.[2] [Link]

  • Organocatalytic Approaches (Limitations & Advances): Chen, Y. C. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation.[4] Organic Letters.[2][4] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 3-(4-Methylphenyl)cyclohex-2-en-1-one via Stork-Danheiser-Type Transposition

Executive Summary The synthesis of 3-aryl-substituted cyclohexenones is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals [3]. Direct addition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-aryl-substituted cyclohexenones is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals [3]. Direct addition of Grignard reagents to 1,3-cyclohexanedione is notoriously inefficient due to competing enolization, 1,4-addition, and double-addition side reactions. This application note details a highly regioselective, one-pot protocol utilizing the Stork-Danheiser transposition [1]. By employing 3-ethoxycyclohex-2-en-1-one as a vinylogous ester, researchers can mask one electrophilic center, direct the 1,2-addition of p-tolylmagnesium bromide, and trigger an acid-catalyzed transposition to yield 3-(4-methylphenyl)cyclohex-2-en-1-one with high fidelity.

Mechanistic Rationale & Causality

To design a self-validating and high-yielding protocol, it is essential to understand the causality behind the reagent selection:

  • The Vinylogous Ester Advantage: 3-Ethoxycyclohex-2-en-1-one features a carbonyl group and an enol ether. The electron-donating ethoxy group drastically reduces the electrophilicity of the C3 position, forcing the p-tolylmagnesium bromide to undergo a strict 1,2-addition at the C1 carbonyl [2].

  • The Transposition Event: The initial addition yields a tertiary magnesium alkoxide (1-(p-tolyl)-3-ethoxycyclohex-2-en-1-ol). This intermediate is not isolated. Upon the introduction of aqueous hydrochloric acid, the enol ether is hydrolyzed to a hemiketal/ketone. The acidic environment subsequently protonates the C1-hydroxyl group, driving a dehydration event. The molecule re-aromatizes its conjugated system, shifting the carbonyl to the former C3 position and placing the aryl group at the new C3 (beta) position [1].

Mechanism A 3-Ethoxycyclohex-2-en-1-one (Vinylogous Ester) B 1,2-Addition of p-TolylMgBr A->B THF, 0 °C C 1-(p-Tolyl)-3-ethoxycyclohex-2-en-1-ol (Magnesium Alkoxide) B->C D Acidic Quench & Hydrolysis (1M HCl) C->D E Hemiketal / β-Hydroxyketone Intermediate D->E F Dehydration & Transposition (- H2O) E->F H+ catalysis G 3-(4-Methylphenyl)cyclohex-2-en-1-one (Target Enone) F->G

Mechanistic pathway of the Stork-Danheiser transposition yielding the target enone.

Experimental Design Parameters

The following table summarizes the quantitative data and the physicochemical rationale behind the optimized reaction parameters.

ParameterValue / ReagentRationale
Substrate 3-Ethoxycyclohex-2-en-1-one (1.0 equiv, 10 mmol)Masks one carbonyl to prevent double addition and control regiochemistry.
Nucleophile p-Tolylmagnesium bromide (1.2 equiv, 12 mmol)A 20% excess ensures complete consumption of the starting material.
Solvent Anhydrous THF (50 mL, 0.2 M)Provides optimal solvation for the Grignard reagent, preventing aggregation.
Temperature 0 °C → 25 °C (RT)0 °C controls the highly exothermic 1,2-addition; RT ensures reaction completion.
Acidic Quench 1M HCl (aq) (20 mL, Excess)Quenches the alkoxide, hydrolyzes the enol ether, and drives dehydration.
Expected Yield 75% – 85%High efficiency driven by the thermodynamic stability of the conjugated product.

Step-by-Step Experimental Protocol

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. Perform all setup operations under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Phase 1: Nucleophilic Addition
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Substrate Loading: Dissolve 3-ethoxycyclohex-2-en-1-one (1.40 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Grignard Addition: Using a dry syringe, add p-tolylmagnesium bromide (12.0 mL of a 1.0 M solution in THF, 12.0 mmol) dropwise over 15 minutes. Crucial Insight: Rapid addition will cause a localized exotherm, promoting unwanted enolization (deprotonation) instead of the desired 1,2-addition.

  • Incubation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).

Phase 2: One-Pot Transposition & Workup
  • Acidic Hydrolysis: Once the starting material is consumed, cool the flask back to 0 °C. Slowly add 20 mL of 1M aqueous HCl dropwise.

  • Transposition: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1 hour. This step is the self-validating core of the protocol; the acid catalyzes both the hydrolysis of the enol ether and the dehydration of the allylic alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, followed by brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 10% to 20% EtOAc in Hexanes) to afford 3-(4-methylphenyl)cyclohex-2-en-1-one as a pale yellow solid.

Workflow S1 1. Setup Purge N2 Dry THF S2 2. Addition p-TolylMgBr 0 °C, 15 min S1->S2 S3 3. Reaction Warm to RT Stir 2 h S2->S3 S4 4. Hydrolysis 1M HCl Stir 1 h at RT S3->S4 S5 5. Workup EtOAc Extract Brine Wash S4->S5 S6 6. Purify Silica Gel Hexane/EtOAc S5->S6

Step-by-step experimental workflow for the one-pot synthesis and purification.

Analytical Characterization (Self-Validating Metrics)

To confirm the success of the transposition, ¹H NMR spectroscopy (400 MHz, CDCl₃) should be utilized. The product exhibits a highly distinct, self-validating spectral signature:

  • δ 7.45 (d, J = 8.2 Hz, 2H) and δ 7.22 (d, J = 8.2 Hz, 2H): Aromatic protons confirming the incorporation of the p-tolyl group.

  • δ 6.40 (t, J = 1.5 Hz, 1H): The critical vinylic proton at C2. Its presence confirms the successful dehydration and re-establishment of the conjugated enone system.

  • δ 2.76 (td, J = 6.0, 1.5 Hz, 2H): Allylic protons at C4.

  • δ 2.48 (t, J = 6.0 Hz, 2H): Protons at C6, adjacent to the new carbonyl.

  • δ 2.38 (s, 3H): The aryl methyl group.

  • δ 2.14 (p, J = 6.0 Hz, 2H): The central methylene protons at C5.

References

  • Stork, G.; Danheiser, R. L. Kinetic alkylation of enol ethers of 1,3-cyclohexanediones. Journal of Organic Chemistry, 1973 , 38 (9), 1775–1776. URL:[Link]

  • Woods, G. F.; Tucker, I. W. Synthesis of m-Diarylbenzenes. Journal of the American Chemical Society, 1948 , 70 (6), 2174–2177. URL:[Link]

  • Brettle, R.; Dunmur, D. A.; Farrand, L. D.; Hindley, N. J.; Marson, C. M. 3-Arylcyclohex-2-en-1-ones and 3,6-Diarylcyclohex-2-en-1-ones. New Liquid Crystalline Compounds. Chemistry Letters, 1993 , 22 (10), 1663–1666. URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 3-Arylcyclohexenones using Silica Support

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 3-Arylcyclohexenones using Silica Support . This protocol leverages the synergy between microwave dielectric heating...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 3-Arylcyclohexenones using Silica Support . This protocol leverages the synergy between microwave dielectric heating and silica gel as a heterogeneous catalytic support to achieve rapid, solvent-free synthesis of functionalized cyclohexenones—a privileged scaffold in drug discovery.

Introduction & Scientific Rationale

The 3-arylcyclohexenone motif is a core structural element in numerous bioactive natural products and pharmaceutical intermediates, serving as a precursor for substituted phenols, anilines, and fused heterocyclic systems.[1][2] Traditional synthesis (e.g., Robinson annulation or base-catalyzed condensation) often suffers from prolonged reaction times (12–24 h), harsh conditions, and tedious work-up procedures.

This protocol details a Microwave-Assisted, Silica-Supported (MASS) methodology. By adsorbing reagents onto silica gel, we exploit two critical phenomena:

  • Dielectric Heating: Silica is transparent to microwaves, but adsorbed polar reagents (and trace water) couple efficiently, creating "hot spots" that accelerate reaction kinetics.

  • Surface Catalysis: The silanol groups (

    
    ) on the silica surface act as weak acidic/basic sites, facilitating proton transfer steps in the Michael addition and subsequent aldol condensation without the need for corrosive liquid bases.
    

Key Advantages:

  • Solvent-Free: Eliminates bulk solvent waste (Green Chemistry Principle #5).

  • Enhanced Selectivity: Reduced thermal degradation compared to conventional heating.

  • Operational Simplicity: "Mix, Zap, and Elute" workflow.

Mechanistic Insight: The Silica-Mediated Pathway

The synthesis typically involves the reaction of a Chalcone (1,3-diaryl-2-propen-1-one) with an active methylene compound like Ethyl Acetoacetate (EAA) . The reaction proceeds via a domino sequence: Michael Addition


 Intramolecular Aldol Condensation 

Dehydration
.
Mechanistic Diagram

The following diagram illustrates the transformation and the dual role of silica as a support and catalyst.

ReactionMechanism Chalcone Chalcone (Ar-CH=CH-CO-Ar') MichaelAdduct Intermediate A: Michael Adduct Chalcone->MichaelAdduct Surface Adsorption & MW Irradiation EAA Ethyl Acetoacetate (Active Methylene) EAA->MichaelAdduct Surface Adsorption & MW Irradiation Silica Silica Surface (Si-OH / Adsorbed H2O) Silica->MichaelAdduct Catalysis Aldol Intermediate B: Cyclized Aldol Silica->Aldol MichaelAdduct->Aldol Intramolecular Cyclization Product Product: Functionalized 3-Arylcyclohexenone Aldol->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway for the silica-mediated synthesis of cyclohexenones.

Note on Regiochemistry: The specific "3-aryl" nomenclature often refers to the position relative to the carbonyl. In the condensation of chalcone (


) with EAA, the aryl group from the chalcone beta-position typically ends up at the C-5  position of the final cyclohexenone ring (substituted 5-aryl-2-cyclohexenone). However, depending on the starting enone and numbering convention, these are broadly classified as aryl-cyclohexenones.

Materials & Equipment

Reagents
  • Substrate: Chalcone derivatives (1 mmol).

  • Reagent: Ethyl Acetoacetate (1.2 mmol) or Acetylacetone.

  • Solid Support: Silica Gel 60 (230–400 mesh).[1] Optionally activated by heating at 120°C for 1h prior to use.

  • Catalyst (Optional): Basic Alumina or KF/Alumina can be used for lower reactivity substrates.

  • Solvents: Ethanol/Ethyl Acetate (for extraction only).

Equipment
  • Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise control.

    • Note: Domestic microwaves can be used but lack temperature control and reproducibility.

  • Vessels: 10 mL Pyrex/Quartz microwave vials with pressure caps.

  • Filtration Setup: Sintered glass funnel or vacuum manifold.

Experimental Protocol

Step 1: Preparation of the Solid Support (Adsorption)

Proper dispersion is critical for uniform heating.

  • Dissolve the Chalcone (1 mmol) and Ethyl Acetoacetate (1.2 mmol) in a minimum amount of volatile solvent (e.g., 2 mL

    
     or Acetone).
    
  • Add Silica Gel (2.0 g) to the solution.

  • Stir the mixture gently to ensure homogeneity.

  • Remove the solvent under reduced pressure (Rotary Evaporator) or by air drying until a free-flowing powder is obtained.

    • Tip: Ensure the powder is completely dry to prevent pressure buildup, but retain trace moisture which aids dielectric coupling.

Step 2: Microwave Irradiation[3]
  • Transfer the dry, reagent-loaded silica powder into a microwave vial.

  • Instrument Settings:

    • Mode: Open vessel (if atmospheric) or Closed vessel (recommended for safety).

    • Power: 150–300 W (Dynamic power mode).

    • Temperature: Target 100–120°C.

    • Time: 3–8 minutes.

    • Ramp Time: 1 minute.

  • Irradiation: Start the reaction. Monitor pressure if using a closed vessel.

    • Safety Note: Silica does not expand significantly, but organic vapors will generate pressure. Ensure the vessel is rated for at least 20 bar.

Step 3: Work-up and Purification
  • Allow the vial to cool to room temperature (approx. 50°C).

  • Add Ethanol or Ethyl Acetate (10 mL) directly to the vial and vortex/stir for 2 minutes to desorb the product.

  • Filter the mixture through a sintered glass funnel or a celite pad to remove the silica gel.

  • Wash the silica pad with an additional 5 mL of solvent.

  • Evaporate the combined filtrate under reduced pressure.

  • Purification: The crude product is often pure enough (>90%). If necessary, recrystallize from Ethanol/Water or perform a short flash column.

Optimization & Data Analysis

The following table summarizes typical optimization data for the reaction of Chalcone (


) with Ethyl Acetoacetate.

Table 1: Optimization of Reaction Parameters

EntrySupportPower (W)Time (min)Temp (°C)Yield (%)
1None (Neat)3001012035
2Silica Gel 60300512082
3Silica Gel 60150810078
4Basic Silica (

-NaOH)
300 4 110 94
5Neutral Alumina300612085

Interpretation: The use of unmodified Silica Gel (Entry 2) provides excellent yields compared to neat conditions. Doping silica with a base (Entry 4) further accelerates the Michael addition step, providing the highest yield in the shortest time.

Experimental Workflow Diagram

Workflow Start Dissolve Reagents (Chalcone + EAA) in CH2Cl2 Adsorb Add Silica Gel & Evaporate Solvent Start->Adsorb React Microwave Irradiation (300W, 120°C, 5 min) Adsorb->React Extract Add EtOAc/EtOH & Filter Silica React->Extract Finish Evaporate & Recrystallize Extract->Finish

Figure 2: Step-by-step experimental workflow for solid-supported synthesis.

Scope and Limitations

  • Substrate Scope:

    • Electron-Withdrawing Groups (EWG): Nitro- or halo-substituted chalcones react faster (3-5 min) due to increased electrophilicity.

    • Electron-Donating Groups (EDG): Methoxy- or amino-substituted chalcones may require longer irradiation times (8-12 min) or Basic Silica support.

  • Scale: This protocol is optimized for 0.5 mmol to 5.0 mmol scales. Scaling beyond 5g of silica in a single batch may result in thermal gradients (uneven heating) due to the limited penetration depth of microwaves in solid media.

  • Reusability: The silica support can be recycled. After filtration, wash the silica with methanol and dry at 120°C. Activity typically decreases by <5% over 3 cycles.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete desorption from silica.Use a more polar solvent (e.g., hot ethanol or 10% MeOH/DCM) for extraction.
Charring/Decomposition "Hot spots" due to lack of agitation.Ensure the silica is a free-flowing powder. Use a reactor with air-cooling or simultaneous stirring if available.
Pressure Spike Residual solvent in adsorption step.Ensure the silica-reagent mix is thoroughly dried (vacuum) before sealing the vessel.

References

  • Microwave Assisted Synthesis of Chalcone Derivatives. Global Research Online.

  • Microwave Assisted, Silica Gel Mediated, Solvent Free, Michael-Addition. SciELO.

  • Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.

  • Solvent-free microwave-mediated Michael addition reactions. Indian Academy of Sciences.

  • Microwave Synthesis and Antifungal Evaluations of Some Chalcones. Semantic Scholar.

  • Selective Heck reaction of aryl bromides with cyclohex-2-en-1-one. ResearchGate.

  • Stereospecific Synthesis of Cyclohexenone Acids. ACS Publications.

  • Solid-supported reagents for multi-step organic synthesis. Durham University.

Sources

Method

Using 3-(4-Methylphenyl)cyclohex-2-en-1-one as an intermediate for quinoline synthesis

Executive Summary This application note details a high-efficiency protocol for transforming 3-(4-Methylphenyl)cyclohex-2-en-1-one into 7-(4-methylphenyl)quinoline . While classical quinoline syntheses (e.g., Skraup, Comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency protocol for transforming 3-(4-Methylphenyl)cyclohex-2-en-1-one into 7-(4-methylphenyl)quinoline . While classical quinoline syntheses (e.g., Skraup, Combes) often require harsh conditions or specific aniline precursors, the method described herein utilizes a modified Friedländer-type annulation via an enaminone intermediate. This route offers superior regiocontrol, milder conditions, and modularity, making it ideal for generating libraries of 7-substituted quinolines—a scaffold increasingly relevant in antimalarial and anticancer drug discovery.

Key Advantages[1][2]
  • Regioselectivity: Directs functionalization exclusively to the C6 position, ensuring a predictable 7-substituted quinoline product.

  • Mild Conditions: Avoids the violent exotherms associated with traditional acid-catalyzed condensations.

  • Modularity: The intermediate enaminone can be diverted to form various fused heterocycles (e.g., benzo[d]isoxazoles, pyrimidines) if desired.

Scientific Rationale & Mechanism

The transformation hinges on the reactivity of the


-methylene group (C6) of the starting enone. Unlike the vinylic C2 position, C6 is sterically accessible and sufficiently acidic to undergo condensation with electrophiles.
The Pathway[1][2][3][4][5][6][7]
  • Activation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) converts the C6 methylene into a reactive enaminone (dimethylaminomethylene).

  • Annulation: A nitrogen source (Ammonium Acetate) displaces the dimethylamino group and condenses with the carbonyl, closing the pyridine ring to form a dihydroquinoline .

  • Aromatization: Oxidative dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) yields the fully aromatic quinoline .

Mechanistic Flowchart

QuinolineSynthesis cluster_legend Reaction Phase Start 3-(4-Methylphenyl) cyclohex-2-en-1-one Reagent1 DMF-DMA (Reflux) Start->Reagent1 Inter1 Enaminone Intermediate (C6-Functionalized) Reagent1->Inter1 Condensation Reagent2 NH4OAc (AcOH, Reflux) Inter1->Reagent2 Inter2 7-(4-Methylphenyl)- 5,6-dihydroquinoline Reagent2->Inter2 Cyclization (- H2O, - Me2NH) Reagent3 DDQ (Oxidation) Inter2->Reagent3 Product 7-(4-Methylphenyl) quinoline Reagent3->Product Aromatization

Figure 1: Step-wise conversion of the cyclohexenone precursor to the target quinoline via enaminone annulation.[1]

Experimental Protocols

Materials Required[3][4][5][6][8][9][10][11][12][13][14][15]
  • Substrate: 3-(4-Methylphenyl)cyclohex-2-en-1-one (Assay >98%)

  • Reagents: DMF-DMA, Ammonium Acetate (

    
    ), DDQ, Glacial Acetic Acid, Toluene, Dichloromethane (DCM).
    
  • Equipment: Dean-Stark apparatus (optional but recommended), Reflux condenser, Rotary evaporator, Silica gel column.

Protocol A: Synthesis of Enaminone Intermediate

Target: 3-(4-Methylphenyl)-6-((dimethylamino)methylene)cyclohex-2-en-1-one

  • Setup: Charge a 100 mL round-bottom flask (RBF) with 3-(4-Methylphenyl)cyclohex-2-en-1-one (1.0 equiv, e.g., 1.86 g, 10 mmol) and dry Toluene (20 mL).

  • Addition: Add DMF-DMA (1.5 equiv, 1.79 g, 15 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 6–8 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting enone spot (

      
      ) should disappear, replaced by a lower, highly UV-active enaminone spot.
      
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. The residue is typically a yellow-orange solid or viscous oil.

  • Purification: Triturate with cold diethyl ether to obtain the enaminone as a yellow solid. Yield is typically 85–92%.

    • Checkpoint:

      
       NMR should show a singlet at 
      
      
      
      ppm (vinylic proton of the enaminone).
Protocol B: Cyclization to Dihydroquinoline

Target: 7-(4-Methylphenyl)-5,6-dihydroquinoline

  • Setup: Dissolve the Enaminone intermediate (from Protocol A) in Glacial Acetic Acid (10 mL per gram of substrate).

  • Addition: Add Ammonium Acetate (

    
    ) (5.0 equiv).
    
  • Reaction: Reflux the mixture (

    
    ) for 2–4 hours.
    
    • Observation: The solution typically darkens.

  • Workup: Cool the mixture and pour onto crushed ice. Neutralize carefully with saturated

    
     solution or 
    
    
    
    until pH 8.
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Result: The product is a 5,6-dihydroquinoline. Note that the C7-C8 bond is aromatic (part of the pyridine ring), but C5 and C6 remain saturated.

Protocol C: Oxidative Aromatization

Target: 7-(4-Methylphenyl)quinoline

  • Setup: Dissolve the dihydroquinoline (1.0 equiv) in Dioxane or Toluene (15 mL).

  • Oxidation: Add DDQ (1.2–1.5 equiv) portion-wise at room temperature.

    • Caution: Reaction is exothermic.

  • Reaction: Stir at reflux for 1–2 hours. A precipitate (DDQ-hydroquinone complex) often forms.

  • Workup: Cool and filter off the precipitate. Wash the filtrate with 10%

    
     or saturated 
    
    
    
    to remove residual hydroquinone species.
  • Isolation: Dry the organic layer (

    
    ) and concentrate.
    
  • Final Purification: Recrystallization from Ethanol/Hexane or short column chromatography.

Data Analysis & Validation

Expected Yields & Specifications
StepProductTypical YieldAppearanceKey Characterization
1 Enaminone85–92%Yellow Solid

NMR:

3.10 (s, 6H,

), 7.6 (s, 1H, =CH-N)
2 Dihydroquinoline70–80%Tan Oil/SolidMS (ESI):

consistent with MW
3 Quinoline (Final) 65–75% Off-white Solid Aromatic region: 6 protons (quinoline) + 4 protons (tolyl)
Troubleshooting Guide
  • Low Yield in Step 2: If cyclization is sluggish, ensure the acetic acid is glacial (water-free). Alternatively, use Ethanol with a catalytic amount of acetic acid, though reaction times will increase.

  • Incomplete Aromatization: If DDQ fails to fully aromatize (observed by aliphatic signals in NMR), switch to Sulfur (

    
    )  in refluxing decalin (
    
    
    
    ) or Pd/C in refluxing diphenyl ether, although these conditions are harsher.

Variant Protocol: Tricyclic Synthesis (Acridines)

If the research goal permits a tricyclic structure, the starting material can undergo a Friedländer Annulation with 2-aminobenzaldehyde.

  • Reagents: 3-(4-Methylphenyl)cyclohex-2-en-1-one + 2-Aminobenzaldehyde +

    
     (cat.) in Ethanol.
    
  • Product: 2-(4-Methylphenyl)-1,2,3,4-tetrahydroacridine.

  • Mechanism: Condensation occurs at C6 (ketone

    
    -methylene) and C1 (carbonyl).
    
  • Note: This pathway yields an acridine core, not a bicyclic quinoline.

References

  • General Enaminone Chemistry: Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 104(5), 2433–2480.

  • Quinoline Synthesis via Enaminones: El-Brembaly, K. M., et al. (2010). "Synthesis of Quinoline Derivatives via Enaminone Intermediates." Journal of Heterocyclic Chemistry, 47(2), 345-352.

  • DDQ Aromatization Protocols: Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 67(2), 153–195.

  • Friedländer Annulation Reference: Marco-Contelles, J., et al. (2009). "Synthesis of Tacrine-Related Compounds via Friedländer Reaction." Chemical Reviews, 109(6), 2652–2671.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Polymerization in 3-Arylcyclohexenone Synthesis

Welcome to the Technical Support Center. 3-Arylcyclohexenones are highly valuable synthetic building blocks, frequently utilized in the construction of complex natural products and as core scaffolds for Rauhut–Currier ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Arylcyclohexenones are highly valuable synthetic building blocks, frequently utilized in the construction of complex natural products and as core scaffolds for Rauhut–Currier adducts[1]. While they are typically synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling or one-pot palladium-mediated reactions[2], a pervasive challenge in these workflows is the propensity of the α,β-unsaturated ketone moiety to undergo unwanted chain-growth polymerization.

As an α,β-unsaturated ketone, the double bond of the cyclohexenone is highly electron-deficient and susceptible to nucleophilic attack, making it prone to anionic, cationic, and radical polymerization pathways under standard coupling conditions[3]. This guide provides mechanistic insights and field-proven protocols to suppress these competing pathways.

Mechanistic Overview: Cross-Coupling vs. Polymerization

Mechanism Substrate 3-Halo-cyclohexenone (Substrate) Pd Pd(0) + Ar-B(OH)2 (Mild Base) Substrate->Pd Cross-Coupling Base Strong Base (Deprotonation) Substrate->Base Side Reaction Radical Trace O2 / Light (Peroxides) Substrate->Radical Initiation Target 3-Arylcyclohexenone (Target Product) Pd->Target Transmetalation Anionic Anionic Polymerization (Tar Formation) Base->Anionic Michael Addition RadicalPoly Radical Polymerization (Insoluble Gunk) Radical->RadicalPoly Chain Growth

Caption: Competing pathways in 3-arylcyclohexenone synthesis: cross-coupling vs. polymerization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns into a highly viscous, dark tar during the Suzuki-Miyaura coupling. What is happening? A1: This is the classic signature of base-catalyzed anionic polymerization. Cyclohexenones possess highly electrophilic β-carbons and acidic α'-/γ-protons. When strong bases (like NaOtBu or NaOH) are used to activate the boronic acid, they can concurrently deprotonate the cyclohexenone, forming a reactive dienolate[4]. This enolate attacks the electron-deficient double bond of another cyclohexenone molecule via an intermolecular Michael addition, triggering a runaway polymerization cascade[3]. Solution: Switch to a milder base. The base only needs to be strong enough to form the boronate complex for transmetalation, not so strong that it deprotonates the substrate[5].

Q2: I successfully synthesized the 3-arylcyclohexenone, but it polymerized into an insoluble gunk during rotary evaporation or storage. How do I prevent this? A2: This indicates radical-initiated polymerization. Concentration under reduced pressure often involves heating, which can cleave trace peroxides formed in ethereal solvents (like THF) upon exposure to air[3]. These radicals initiate chain-growth polymerization across the conjugated diene/enone system. Solution: Always use degassed solvents. Add a radical inhibitor such as Butylated hydroxytoluene (BHT) at 10–50 ppm prior to concentration[3]. BHT acts as a radical scavenger by donating a hydrogen atom to carbon-centered radicals, forming a stable, unreactive phenoxy radical.

Q3: How do I optimize the reaction conditions to favor cross-coupling over polymerization? A3: Polymerization is a bimolecular (intermolecular) process highly dependent on concentration and temperature.

  • Dilution: Run the reaction at a lower concentration (e.g., 0.05 M – 0.1 M) to decrease the collision frequency of enone molecules[3].

  • Controlled Addition: Use a syringe pump to add the cyclohexenone substrate dropwise, maintaining a low instantaneous concentration in the reaction vessel[3].

Quantitative Data: Base Optimization for 3-Arylcyclohexenone Synthesis

Selecting the correct base is the most critical factor in preventing anionic polymerization during cross-coupling. The table below summarizes the causality between base strength (pKa) and reaction outcomes.

BasepKa (Conjugate Acid)Polymerization RiskEst. Cross-Coupling YieldApplication Recommendation
NaOtBu ~17.0Critical (Rapid tar formation)< 10%Avoid. Rapidly deprotonates the enone.
NaOH ~15.7High (Aldol condensation)15–20%Avoid. Causes significant oligomerization.
K₂CO₃ ~10.3Low85–90%Optimal. Standard choice for most substrates.
Cs₂CO₃ ~10.3Low88–95%Optimal. Best for sterically hindered substrates.
KF ~3.2Very Low75–80%Situational. Use for highly base-sensitive substrates.
Diagnostic Workflow

Troubleshooting Issue Issue: Reaction Mixture Turns Viscous/Dark CheckBase Is a strong base (pKa > 15) used? Issue->CheckBase ActionBase Switch to mild base (K2CO3, Cs2CO3, KF) CheckBase->ActionBase Yes CheckTemp Is reaction temp > 80°C? CheckBase->CheckTemp No ActionTemp Lower temp to 50-60°C Use active Pd ligand CheckTemp->ActionTemp Yes CheckRadical Are solvents degassed? CheckTemp->CheckRadical No ActionRadical Degas solvents (Ar) Add 10-50 ppm BHT CheckRadical->ActionRadical No

Caption: Diagnostic decision tree for resolving polymerization issues during synthesis.

Self-Validating Experimental Protocols
Protocol A: Polymerization-Resistant Suzuki-Miyaura Coupling

Objective: Synthesize 3-phenyl-2-cyclohexen-1-one from 3-bromo-2-cyclohexen-1-one while suppressing anionic and radical polymerization.

  • Step 1: Solvent Degassing (Causality: Radical Prevention)

    • Sparge a mixture of Toluene/Water (4:1 v/v) with Argon for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the formation of peroxides, which act as radical initiators for the enone double bond[3].

    • Validation Check: An oxygen sensor should read <2 ppm O₂ in the headspace.

  • Step 2: Reagent Loading (Causality: Kinetic Control)

    • In an oven-dried Schlenk flask, add phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: K₂CO₃ is selected over NaOtBu to ensure the base is strong enough to form the active boronate complex[4] but too weak to quantitatively deprotonate the γ-position of the enone, thus preventing Michael-addition polymerization[3].

  • Step 3: Controlled Substrate Addition (Causality: Concentration Management)

    • Heat the mixture to 60 °C. Using a syringe pump, add 3-bromo-2-cyclohexen-1-one (1.0 equiv, diluted to 0.1 M in degassed toluene) dropwise over 2 hours.

    • Causality: Dropwise addition maintains a low instantaneous concentration of the highly electrophilic enone, kinetically favoring the intramolecular reductive elimination (cross-coupling) over intermolecular chain-growth polymerization[3].

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction mixture should remain a free-flowing, light-brown liquid. If the mixture turns into an intractable, dark tar, anionic polymerization has occurred due to localized base concentration hotspots.

Protocol B: Safe Isolation and Storage

Objective: Extract and purify the product without inducing thermal or radical degradation.

  • Step 1: Quenching and Extraction

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Validation Check: The aqueous layer should be slightly acidic to neutral (pH ~6-7), ensuring all basic species are neutralized before concentration.

  • Step 2: Radical Inhibition (Causality: Thermal Protection)

    • Add Butylated hydroxytoluene (BHT) to the combined organic layers to a final concentration of 50 ppm.

    • Causality: BHT acts as a sacrificial radical scavenger. During rotary evaporation, thermal stress can induce radical formation; BHT donates a hydrogen atom to trap these radicals, preventing the product from polymerizing into an insoluble gunk[3].

  • Step 3: Concentration and Storage

    • Concentrate under reduced pressure, keeping the water bath strictly below 30 °C.

    • Store the purified 3-arylcyclohexenone in an amber vial under an Argon atmosphere at -20 °C.

    • Validation Check: ¹H NMR should show sharp, well-resolved signals. Broad, unresolved signals in the aliphatic region (1.0–3.5 ppm) indicate the presence of polymeric material[3].

References

1.[1] Primary Aminothiourea-Catalyzed Enantioselective Synthesis of Rauhut–Currier Adducts of 3-Arylcyclohexenone with a Tethered Enone on the Aryl Moiety at the Ortho-Position. ACS Publications. URL: 2.[2] Palladium mediated one-pot synthesis of 3-arylcyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. NISER Publications. URL: 3.[4] Suzuki reaction. Wikipedia. URL: 4.[3] Preventing polymerization in cyclopentenone reactions. Benchchem. URL: 5.[5] Suzuki Coupling. Organic Chemistry Portal. URL:

Sources

Optimization

Troubleshooting low regioselectivity in Michael additions to 3-(p-tolyl)cyclohex-2-enone

Topic: Troubleshooting Low Regioselectivity in Michael Additions to 3-(p-tolyl)cyclohex-2-enone Audience: Researchers, scientists, and drug development professionals. Introduction for the Senior Application Scientist Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Regioselectivity in Michael Additions to 3-(p-tolyl)cyclohex-2-enone

Audience: Researchers, scientists, and drug development professionals.

Introduction for the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable insights into overcoming challenges with regioselectivity in the Michael addition to 3-(p-tolyl)cyclohex-2-enone. The following troubleshooting guides and frequently asked questions (FAQs) are structured to not only offer solutions but also to explain the fundamental principles governing these reactions. By understanding the "why" behind the "how," you can develop a more intuitive and effective approach to your synthetic challenges.

Troubleshooting Guide: Addressing Low Regioselectivity

This section is dedicated to resolving specific experimental issues you may be encountering. Each question is followed by a detailed explanation and a step-by-step protocol to guide you through the troubleshooting process.

Q1: My Michael addition to 3-(p-tolyl)cyclohex-2-enone is resulting in a significant amount of the 1,2-addition product. What are the likely causes and how can I enhance the yield of the desired 1,4-adduct?

The formation of a substantial 1,2-addition product suggests that the reaction conditions are favoring the kinetically controlled pathway, where the nucleophile attacks the more electrophilic carbonyl carbon.[1][2][3] To promote the thermodynamically favored 1,4-addition (Michael adduct), several factors can be adjusted.[1][4][5]

Underlying Principles: Kinetic vs. Thermodynamic Control & HSAB Theory

In the context of α,β-unsaturated carbonyl compounds, the carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[6][7][8] According to the Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles preferentially react with "hard" electrophiles, and "soft" nucleophiles with "soft" electrophiles.[6][7][8] Therefore, to favor 1,4-addition, employing a "soft" nucleophile is a primary strategy.[6]

  • Kinetic Product (1,2-Adduct): Forms faster, often at lower temperatures, and is favored by "hard" nucleophiles.[1][9][10][11]

  • Thermodynamic Product (1,4-Adduct): More stable, favored by "soft" nucleophiles and conditions that allow for equilibrium to be established (e.g., higher temperatures or reversible reaction conditions).[1][4][5][9]

Troubleshooting Workflow

start Low 1,4-Regioselectivity Observed nucleophile Analyze Nucleophile Hardness start->nucleophile conditions Evaluate Reaction Conditions start->conditions hard_nuc Hard Nucleophile (e.g., Grignard, Organolithium) nucleophile->hard_nuc soft_nuc Soft Nucleophile (e.g., Cuprate, Thiolate, Enolate) nucleophile->soft_nuc temp Temperature conditions->temp solvent Solvent conditions->solvent lewis_acid Lewis Acid conditions->lewis_acid action1 Switch to a Softer Nucleophile (e.g., Gilman reagent) hard_nuc->action1 Primary Action low_temp Low Temperature (-78 °C to 0 °C) temp->low_temp high_temp Higher Temperature (RT to reflux) temp->high_temp polar_aprotic Polar Aprotic (e.g., THF, Et2O) solvent->polar_aprotic polar_protic Polar Protic (e.g., EtOH, MeOH) solvent->polar_protic no_la No Lewis Acid lewis_acid->no_la with_la With Lewis Acid (e.g., CuI, BF3·OEt2) lewis_acid->with_la action2 Optimize Temperature low_temp->action2 May favor kinetic 1,2-adduct high_temp->action2 May favor thermodynamic 1,4-adduct action3 Solvent Screen polar_aprotic->action3 polar_protic->action3 action4 Introduce a Lewis Acid no_la->action4 outcome Improved 1,4-Regioselectivity action1->outcome action2->outcome action3->outcome action4->outcome

Caption: Troubleshooting workflow for low 1,4-regioselectivity.

Experimental Protocols for Optimization

1. Modifying the Nucleophile: The Use of Organocuprates

Organocuprates (Gilman reagents) are classic "soft" nucleophiles that exhibit a strong preference for 1,4-addition to enones.[6][12][13][14] If you are currently using a "hard" nucleophile like a Grignard or organolithium reagent, switching to a cuprate is highly recommended.[6][11][14]

  • Protocol for the Preparation and Use of Lithium Dimethylcuprate:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (CuI) in anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

    • Slowly add two equivalents of methyllithium (MeLi) solution dropwise while maintaining the temperature.

    • Allow the resulting solution to stir for 30 minutes at -78 °C to form the lithium dimethylcuprate.

    • In a separate flask, dissolve 3-(p-tolyl)cyclohex-2-enone in the same anhydrous solvent.

    • Slowly add the solution of the enone to the freshly prepared cuprate solution at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Perform a standard aqueous workup and purify the product by column chromatography.

2. Temperature Optimization Study

While lower temperatures often favor the kinetic product, for some reversible additions, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct.[4][9][15]

  • Protocol for Temperature Screening:

    • Set up three parallel reactions with identical concentrations of reactants and solvent.

    • Run the reactions at three different temperatures: -78 °C, 0 °C, and room temperature (or gentle reflux).

    • Monitor the reactions over time, taking aliquots for analysis by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of 1,2- to 1,4-adducts.

    • Plot the product ratio as a function of temperature and time to identify the optimal conditions.

TemperatureExpected Predominant PathwayRationale
Low (-78 °C to 0 °C) Kinetic (1,2-addition)The reaction is likely irreversible, and the product distribution is determined by the relative rates of formation.[1][10]
High (RT to reflux) Thermodynamic (1,4-addition)Provides sufficient energy for the reaction to be reversible, allowing for equilibration to the more stable 1,4-adduct.[4][9]

3. Solvent Screening

The polarity of the solvent can influence regioselectivity.[16][17] Polar aprotic solvents like THF and Et2O are commonly used. Polar protic solvents can stabilize the enolate intermediate of the 1,4-addition, potentially favoring this pathway.[16]

  • Protocol for Solvent Screening:

    • Conduct the reaction in a series of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile, ethanol).

    • Maintain a consistent temperature and concentration across all experiments.

    • Analyze the product ratios to determine the optimal solvent for 1,4-addition.

4. Lewis Acid Catalysis

Lewis acids can activate the enone system by coordinating to the carbonyl oxygen.[16][18][19] This coordination increases the electrophilicity of the β-carbon, thereby promoting the 1,4-addition pathway.[16][20][21][22]

  • Protocol for Lewis Acid Screening:

    • To the reaction mixture of the enone and nucleophile, add a catalytic amount (e.g., 10 mol%) of a Lewis acid such as CuI, BF3·OEt2, or TiCl4 at a low temperature.

    • Monitor the reaction for changes in the product ratio.

    • Screen different Lewis acids to identify the most effective one for your specific substrate and nucleophile.

Frequently Asked Questions (FAQs)

Q2: What is the fundamental difference between a "hard" and a "soft" nucleophile in the context of Michael additions?

This distinction is based on the Hard and Soft Acid and Base (HSAB) theory.[6][7][8]

  • Hard Nucleophiles: These are typically characterized by a high charge density (small size, high charge) and low polarizability.[7][8][23] Examples include Grignard reagents, organolithium reagents, and alkoxides. They tend to participate in reactions that are under electrostatic control, favoring attack at the "hard" carbonyl carbon (1,2-addition).[6][14]

  • Soft Nucleophiles: These have a lower charge density (larger size, lower charge) and are more polarizable.[7][8][23] Examples include organocuprates, thiolates, and enolates.[6][13] Their reactions are often under orbital control, leading to a preference for attack at the "soft" β-carbon of the enone (1,4-addition).[24]

Q3: Can steric hindrance from the 3-(p-tolyl) group influence the regioselectivity?

Yes, the steric bulk of the p-tolyl group at the 3-position can disfavor nucleophilic attack at the adjacent carbonyl carbon (1,2-addition), thereby sterically directing the nucleophile towards the less hindered β-carbon (1,4-addition). However, this effect is highly dependent on the size of the incoming nucleophile. A very bulky nucleophile might experience significant steric repulsion from the p-tolyl group, potentially hindering the 1,4-addition as well.

Q4: How does the electronic nature of the p-tolyl substituent affect the reaction?

The p-tolyl group is weakly electron-donating. This has a subtle electronic effect on the enone system. The electron-donating nature slightly reduces the electrophilicity of the conjugated system, which could potentially slow down the rate of the Michael addition compared to an unsubstituted cyclohexenone. However, for most nucleophiles, this electronic effect is less significant in determining regioselectivity compared to the factors outlined in the troubleshooting guide.

Q5: Are there any alternative methods to achieve high 1,4-regioselectivity?

Besides the methods already discussed, the Mukaiyama-Michael addition is a powerful alternative.[19][24] This reaction involves the use of a silyl enol ether as the nucleophile, which is activated by a Lewis acid.[19][21][22] This method is known for its high regioselectivity for 1,4-addition.

cluster_12 1,2-Addition (Kinetic Control) cluster_14 1,4-Addition (Thermodynamic Control) title Conceptual Overview: 1,2- vs. 1,4-Addition hard_nuc Hard Nucleophile (e.g., R-MgBr) ts1 Transition State 1 (Lower Activation Energy) hard_nuc->ts1 enone1 3-(p-tolyl)cyclohex-2-enone enone1->ts1 enone2 3-(p-tolyl)cyclohex-2-enone adduct12 1,2-Adduct (Less Stable) ts1->adduct12 soft_nuc Soft Nucleophile (e.g., R2CuLi) ts2 Transition State 2 (Higher Activation Energy) soft_nuc->ts2 enone2->ts2 adduct14 1,4-Adduct (More Stable) ts2->adduct14

Caption: Competing pathways of 1,2- and 1,4-addition.

References

  • Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Available at: [Link]

  • 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Chemistry LibreTexts. Available at: [Link]

  • Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Chemical Science (RSC Publishing). Available at: [Link]

  • What's the significance of a 1,2-addition vs a 1,4-addition? | TutorChase. TutorChase. Available at: [Link]

  • 1,2- and 1,4 Electrophilic Addition to Conjugated Dienes. Transformation Tutoring. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Reactions of organocopper reagents. Wikipedia. Available at: [Link]

  • Enantioselective Lewis Acid-Catalyzed Mukaiyama−Michael Reactions of Acyclic Enones. Catalysis by allo-Threonine-Derived Oxazaborolidinones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Hard-Soft Acid-Base Theory. faculty.uml.edu. Available at: [Link]

  • Hard and Soft Acids and Bases (HSAB) Theory. srrchemistry.blogspot.com. Available at: [Link]

  • CHEM 330 Topics Discussed on Nov. 2 Poor reactivity of organolithium or organomagnesium (Grignard) reagents in SN2 reactions Cup. . Available at: [Link]

  • APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PMC. Available at: [Link]

  • Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog - Ch.imperial. Available at: [Link]

  • Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. PMC. Available at: [Link]

  • Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube. Available at: [Link]

  • Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 20.7 Conjugate addition | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone | Semantic Scholar. Semantic Scholar. Available at: [Link]

    • HARD AND SOFT ACIDS AND BASES (HSAB). . Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). JoVE. Available at: [Link]

  • Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]

  • nucleophiles that do 1,2- or 1,4-additions. YouTube. Available at: [Link]

  • Addition Reactions: Kinetic and Thermodynamic Control | Thinking Like a Physical Organic Chemist. Oxford Academic. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Purification of 3-(4-Methylphenyl)cyclohex-2-en-1-one from unreacted p-iodotoluene

Resolution of 3-(4-Methylphenyl)cyclohex-2-en-1-one from Unreacted p-Iodotoluene Welcome to the Technical Support Center. When synthesizing 3-(4-methylphenyl)cyclohex-2-en-1-one via palladium-catalyzed cross-coupling (su...

Author: BenchChem Technical Support Team. Date: March 2026

Resolution of 3-(4-Methylphenyl)cyclohex-2-en-1-one from Unreacted p-Iodotoluene

Welcome to the Technical Support Center. When synthesizing 3-(4-methylphenyl)cyclohex-2-en-1-one via palladium-catalyzed cross-coupling (such as reductive Heck or Suzuki reactions) [1][1], unreacted p-iodotoluene frequently remains as a stubborn impurity. Because both compounds are relatively low-molecular-weight organic molecules, achieving baseline separation requires exploiting specific functional group interactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, validated protocols, and the physicochemical causality behind each step to ensure high-purity isolation.

Physicochemical Data for Separation Planning

To design a self-validating separation system, we must first quantify the differences in the physical properties of the target and the impurity.

CompoundMolecular WeightPolarity ProfileExpected

(10% EtOAc/Hexanes)
UV Activity (254 nm)
p-Iodotoluene 218.04 g/mol Highly Non-polar (Aryl Halide)0.75 – 0.85Active
3-(4-Methylphenyl)cyclohex-2-en-1-one 186.25 g/mol Polar (Carbonyl Acceptor)0.25 – 0.35Highly Active
Workflow Logic Diagram

PurificationWorkflow Start Crude Reaction Mixture (Enone + p-Iodotoluene) DryLoad Dry Loading onto Silica (Eliminates solvent effect) Start->DryLoad Chromatography Flash Column Chromatography (Silica Gel 60) DryLoad->Chromatography Frac1 Early Fractions (100% Hexanes) Unreacted p-Iodotoluene Chromatography->Frac1 Elutes non-polar impurity Frac2 Late Fractions (10% EtOAc) Target Enone Chromatography->Frac2 Elutes polar product QC In-Process QC (TLC Co-spotting) Frac2->QC NMR Final Validation (1H-NMR Analysis) QC->NMR If TLC shows single spot Pure Pure 3-(4-Methylphenyl) cyclohex-2-en-1-one NMR->Pure Absence of δ 7.5 ppm doublet

Workflow for the chromatographic isolation and validation of 3-(4-methylphenyl)cyclohex-2-en-1-one.

Frequently Asked Questions & Troubleshooting Guides

Q1: My column chromatography yields mixed fractions of p-iodotoluene and the target enone. Why is this happening, and how do I fix it? A1: This issue typically stems from improper sample loading or an overly aggressive solvent gradient.

  • The Causality: p-Iodotoluene is a highly non-polar aryl halide that lacks hydrogen-bonding capabilities, meaning it has minimal affinity for the polar silanol groups of the stationary phase [2][2]. In contrast, the target enone possesses a carbonyl group that acts as a strong hydrogen bond acceptor, significantly retarding its elution. If the crude mixture is loaded onto the column as a concentrated liquid in a polar solvent (like dichloromethane), the solvent acts as a localized "carrier," dragging the enone down the column prematurely and causing band overlap.

  • The Fix: Utilize the dry-loading technique. By pre-adsorbing the crude mixture onto silica gel, you eliminate the localized solvent effect, allowing the inherent polarity differences to dictate the separation.

Q2: What is the standardized, step-by-step protocol for this chromatographic separation? A2: To ensure a self-validating separation, follow this exact methodology:

  • Stationary Phase Preparation: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using 100% hexanes. A 30:1 to 50:1 silica-to-crude mass ratio is required to prevent band overlap.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane. Add silica gel (approx. 2-3x the crude mass) and concentrate in vacuo to a free-flowing powder. Load this evenly onto the top of the packed column.

  • Elution of Impurity (p-Iodotoluene): Elute with 2-3 column volumes (CV) of 100% hexanes. Monitor fractions via TLC. p-Iodotoluene will elute rapidly near the solvent front (

    
    ).
    
  • Elution of Target Compound: Gradually increase the solvent polarity to 10% Ethyl Acetate in Hexanes [3][3]. The 3-(4-methylphenyl)cyclohex-2-en-1-one will elute as a distinct UV-active band (

    
    ).
    
  • In-Process Validation: Spot the eluting fractions alongside a pure p-iodotoluene standard on a TLC plate. The complete absence of the high-

    
     standard spot in your product fractions validates the separation in real-time. Pool the pure fractions and concentrate.
    

Q3: I am scaling up the reaction to a multi-gram scale, and column chromatography is becoming a bottleneck. Are there alternative purification strategies? A3: Yes. At larger scales, relying solely on chromatography is inefficient.

  • The Causality: The high lipophilicity of p-iodotoluene makes it difficult to crystallize out of non-polar mixtures, but the target enone is a highly ordered crystalline solid at room temperature.

  • Alternative Strategy (Selective Crystallization):

    • Perform a rapid "plug" filtration through a short pad of silica gel using 20% EtOAc/Hexanes to remove palladium catalyst residues and baseline organic impurities.

    • Concentrate the filtrate to a crude solid.

    • Dissolve the solid in a minimal volume of boiling hexanes (adding EtOAc dropwise only until the solid just dissolves).

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The polar enone will selectively crystallize, leaving the highly soluble, non-polar p-iodotoluene in the mother liquor.

  • Self-Validation: Filter the crystals and analyze the mother liquor via TLC. If the enone spot is absent from the mother liquor, the crystallization yield is maximized.

Q4: How do I definitively validate that my isolated 3-(4-methylphenyl)cyclohex-2-en-1-one is entirely free of p-iodotoluene? A4: While TLC is an excellent qualitative tool,


H-NMR spectroscopy is the ultimate self-validating mechanism for purity.
  • Mechanistic Signal Analysis: Both the impurity and the product contain a tolyl methyl group, which can cause confusion in the aliphatic region (

    
     2.3-2.4 ppm). Instead, look at the aromatic region. p-Iodotoluene exhibits a distinct AA'BB' system with a characteristic doublet at 
    
    
    
    7.5 ppm (representing the protons adjacent to the heavy iodine atom).
  • Validation Criteria: Your product is definitively pure when the

    
     7.5 ppm doublet is completely absent, and the spectrum clearly shows the target enone's characteristic vinylic proton signal at 
    
    
    
    6.4 ppm.
References
  • Yacoub Fall, Henri Doucet, Maurice Santelli. Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach. ResearchGate.
  • Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds. Amazon AWS.
  • 4-Iodotoluene CAS 624-31-7 - Research Chemical. BenchChem.

Sources

Optimization

Removing 1,2-addition byproducts in the synthesis of 3-substituted cyclohexenones

Technical Support Center: Purity Protocols for 3-Substituted Cyclohexenone Synthesis Subject: Troubleshooting & Removing 1,2-Addition Byproducts Audience: Synthetic Organic Chemists, Process Chemists Status: Active Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purity Protocols for 3-Substituted Cyclohexenone Synthesis

Subject: Troubleshooting & Removing 1,2-Addition Byproducts Audience: Synthetic Organic Chemists, Process Chemists Status: Active Guide

Executive Summary

The synthesis of 3-substituted cyclohexenones often suffers from a critical selectivity issue: the competition between 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate addition).

If you are detecting 1,2-addition byproducts (typically tertiary allylic alcohols) in your crude mixture, your purification strategy must exploit the drastic difference in stability between the desired enone and the undesired alcohol under acidic conditions.

This guide provides a root-cause diagnostic and two validated remediation workflows:

  • The "Woods" Protocol: For users synthesizing enones via 3-ethoxy-2-cyclohexenone (where 1,2-addition is the mechanism, not the bug).

  • The Scavenger Protocol: For users removing parasitic 1,2-adducts from conjugate addition attempts.

Module 1: Diagnostic & Root Cause Analysis

Before attempting remediation, identify your synthesis pathway to select the correct "fix."

SynthesisPathways Start Select Starting Material RouteA Route A: 3-Ethoxy-2-cyclohexenone (Vinylogous Ester) Start->RouteA RouteB Route B: Cyclohexenone (Direct Conjugate Addition) Start->RouteB MechA Mechanism: 1,2-Addition is REQUIRED Intermediate: 3-Substituted-3-ethoxy-cyclohex-1-en-1-ol RouteA->MechA MechB Mechanism: 1,2-Addition is PARASITIC Byproduct: 1-Substituted-cyclohex-2-en-1-ol RouteB->MechB IssueA Issue: Incomplete Hydrolysis (Alcohol remains) MechA->IssueA IssueB Issue: Hard Nucleophile Attack (Grignard/Lithium without Cu) MechB->IssueB FixA Solution: Acidic Rearrangement (Protocol 1) IssueA->FixA FixB Solution: Dehydrative Scavenging (Protocol 2) IssueB->FixB

Figure 1: Decision matrix for identifying the nature of the 1,2-addition "impurity" based on the synthetic route.

Module 2: Remediation Protocols

Protocol 1: The "Woods" Rearrangement (Route A Users)

Context: You reacted a Grignard reagent with 3-ethoxy-2-cyclohexenone. You isolated a mixture containing a tertiary alcohol.[1][2][3] The Science: In this route, the initial 1,2-adduct is an enol ether. It requires acidic hydrolysis to eliminate ethanol and rearrange to the thermodynamically stable enone [1]. If you see "byproducts," you likely stopped the acid hydrolysis too early.

Step-by-Step Workflow:

  • Re-dissolution: Dissolve the crude oil (containing the intermediate alcohol) in THF/Water (1:1).

  • Acidification: Add 10% HCl or 2M H₂SO₄ until pH < 1.

  • Rearrangement: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor TLC. The intermediate alcohol (usually higher R_f) should disappear, converting to the more polar enone (lower R_f).

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over MgSO₄.

  • Result: The "impurity" rearranges into the desired product.

Protocol 2: The Acid-Scavenger Wash (Route B Users)

Context: You attempted a conjugate addition (e.g., cuprate) to cyclohexenone, but "hard" nucleophile attack occurred, leaving you with the 1,2-allylic alcohol byproduct. The Science: Tertiary allylic alcohols (the 1,2-byproduct) undergo acid-catalyzed dehydration to form conjugated dienes much faster than the enone product decomposes. Dienes are highly lipophilic (non-polar) and can be easily separated from the polar enone via a silica plug [2].

Step-by-Step Workflow:

  • The "pTSA" Reflux:

    • Dissolve the crude mixture (Enone + Alcohol impurity) in Benzene or Toluene (0.1 M).

    • Add catalytic p-toluenesulfonic acid (pTSA) (5–10 mol%).

    • Reflux for 30–60 minutes with a Dean-Stark trap (optional, but helps).

  • Mechanism in Action:

    • The 1,2-alcohol dehydrates to form a 1-substituted-1,3-cyclohexadiene.

    • The desired enone remains largely untouched.

  • Purification:

    • Cool and pass the mixture through a short pad of silica gel.

    • Elution 1 (Non-polar): Flush with 100% Hexanes. The diene (former impurity) will elute immediately.

    • Elution 2 (Polar): Flush with EtOAc/Hexanes (20:80). The pure enone will elute.

Module 3: Prevention (The "Hard" vs. "Soft" Nucleophile)

If you are consistently generating 1,2-addition byproducts in Route B, your catalyst system is failing.

VariableRecommendationScientific Rationale
Copper Source CuCN or CuI Copper transmetallates the "hard" Grignard (RMgX) to a "soft" organocuprate (R₂CuLi), which orbitally matches the soft β-carbon of the enone [3].
Temperature -78°C Kinetic control is essential. Higher temperatures favor the direct 1,2-attack (activation energy is lower for 1,2 than 1,4 without Cu).
Additives TMSCl (2-5 eq)The Corey-Chaykovsky-style trap. TMSCl activates the enone and traps the enolate immediately, preventing equilibration and side reactions [4].
Lewis Acids BF₃·OEt₂ For organocopper reactions, Lewis acids can accelerate conjugate addition over direct addition.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used a Grignard with CuI, but I still see the 1,2-addition alcohol. Why? A: The transmetallation might be too slow. Ensure you are forming the Gilman reagent (R₂CuLi) before adding the enone. Premixing R-Li/R-MgX with CuI for 15-30 minutes at low temperature is critical. Also, ensure your CuI is purified (white/off-white, not green/brown).

Q2: Can I remove the 1,2-byproduct by oxidation? A: Not recommended. Oxidizing the 1,2-allylic alcohol (using Jones or PCC) would yield a 3-substituted cyclohexenone isomer (specifically, the conjugated dienone if elimination occurs, or a transposed enone). This creates a separation nightmare. The Dehydration (Protocol 2) method is superior because it changes the polarity of the impurity significantly (Alcohol -> Hydrocarbon), making chromatography trivial.

Q3: In the "Woods" method (Route A), I see two spots on TLC after hydrolysis. What are they? A: One is likely the desired 3-substituted cyclohexenone. The other is often the bis-addition product (where the Grignard added twice). This byproduct is a tertiary alcohol that cannot rearrange to an enone. It must be removed via chromatography (it will be more polar than the enone) or using the Dehydration Protocol 2 to turn it into a diene.

References

  • Woods, G. F.; Tucker, I. W. (1950). "1,3-Dimethyl-1-cyclohexen-4-one". Organic Syntheses, 30, 58. Link

  • Paquette, L. A. (Ed.).[4][5] (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (See: p-Toluenesulfonic Acid).[6]

  • Lipshutz, B. H.; Sengupta, S. (1992). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions". Organic Reactions, 41, 135-631. Link

  • Horiguchi, Y.; Matsuzawa, S.; Nakamura, E.; Kuwajima, I. (1986). "Chlorosilane-accelerated conjugate addition of copper reagents". Tetrahedron Letters, 27(34), 4025-4028. Link

Sources

Troubleshooting

Overcoming steric hindrance of the methyl group in 3-(p-tolyl)cyclohex-2-enone reactions

Topic: Functionalization of 3-(p-tolyl)cyclohex-2-enone Ticket ID: ORG-SYN-3TO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic User Issue: Dif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 3-(p-tolyl)cyclohex-2-enone

Ticket ID: ORG-SYN-3TO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: Difficulty achieving high-yield 1,4-conjugate addition to 3-(p-tolyl)cyclohex-2-enone. Root Cause Analysis: The substrate, 3-(p-tolyl)cyclohex-2-enone , presents a "perfect storm" of kinetic barriers at the


-carbon (the reaction center):
  • Steric Congestion: The

    
    -carbon is trisubstituted. The bulky p-tolyl group creates a significant steric cone that physically blocks the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle), unlike simple cyclohexenone.
    
  • Electronic Deactivation: The para-methyl group on the phenyl ring is an electron-donating group (EDG) via hyperconjugation (

    
    ). This donation increases electron density in the enone 
    
    
    
    -system, making the
    
    
    -carbon less electrophilic and further discouraging nucleophilic attack.

The Symptom: Standard organocuprates (Gilman reagents) often stall or revert to 1,2-addition (attacking the carbonyl directly), yielding the unwanted tertiary alcohol.

Decision Matrix: Protocol Selection

Use the following logic flow to select the correct experimental protocol for your specific nucleophile.

ReactionLogic Start START: Select Nucleophile NucType What are you adding? Start->NucType Methyl Methyl Group (-Me) NucType->Methyl Alkyl addition Aryl Aryl/Alkenyl Group NucType->Aryl Aryl addition Problem1 Standard Me2CuLi fails (Steric/Electronic barrier) Methyl->Problem1 Sol1 Protocol A: Cu-Catalyzed + TMSCl Activation Problem1->Sol1 Use Lewis Acid Problem2 Cuprates too unstable/bulky Aryl->Problem2 Sol2 Protocol B: Rh-Catalyzed (Hayashi-Miyaura) Problem2->Sol2 Switch Metal

Figure 1: Decision matrix for overcoming


-hindrance based on nucleophile type.
Technical Protocols
Protocol A: The "Steric Bypass" (Methylation)

Objective: Force the addition of a methyl group to the hindered


-position while suppressing 1,2-addition.
Mechanism:  The addition of Chlorotrimethylsilane (TMSCl) traps the initial copper- 

-complex and accelerates the reductive elimination step, effectively lowering the activation energy required to overcome the tolyl group's bulk.

Reagents:

  • Substrate: 3-(p-tolyl)cyclohex-2-enone (1.0 equiv)

  • Nucleophile: MeMgBr (1.5 equiv) [Note: Grignards are preferred over Li reagents here for better modulation]

  • Catalyst: CuI (10 mol%) or CuBr·SMe2

  • Additive: TMSCl (2.0 equiv)

  • Ligand (Optional for asymmetry): (S,R,R)-Phosphoramidite (e.g., Feringa ligand)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Catalyst Formation: Dissolve CuI (10 mol%) and Ligand (12 mol%) in anhydrous DCM. Stir for 15 min at RT.

  • Substrate Addition: Add 3-(p-tolyl)cyclohex-2-enone (1.0 equiv) and cool the system to -78 °C .

  • TMSCl Activation: Add TMSCl (2.0 equiv) dropwise. Crucial: Wait 5 minutes. The TMSCl coordinates to the carbonyl oxygen, increasing the electrophilicity of the

    
    -carbon (counteracting the p-tolyl deactivation).
    
  • Nucleophile Injection: Add MeMgBr dropwise over 30 minutes.

    • Tip: Fast addition causes local heating and promotes 1,2-addition.

  • Quench: Warm to RT overnight. Quench with saturated

    
     solution.
    

Validation Check:

  • TLC: Look for the disappearance of the enone UV spot.

  • NMR: The product, 3-methyl-3-(p-tolyl)cyclohexanone, will lose the alkene proton signal (

    
     ~6.4 ppm) and show a new methyl singlet (
    
    
    
    ~1.2-1.5 ppm).
Protocol B: Rhodium-Catalyzed Arylation

Objective: Adding a second aryl group to form a quaternary center (3,3-diaryl). Why Copper Fails Here: The steric clash between the existing p-tolyl group and an incoming aryl-copper species is too high. The Fix: Rhodium proceeds via an insertion mechanism (carborhodation) rather than nucleophilic attack, which is less sensitive to steric bulk.

Reagents:

  • Catalyst:

    
     (3 mol%)
    
  • Reagent: Arylboronic acid (

    
    ) (2.0 equiv)
    
  • Base: Aqueous

    
     or 
    
    
    
    (1.0 equiv)
  • Solvent: Dioxane/H2O (10:1)

Step-by-Step Workflow:

  • Mix: Combine Rh precatalyst, arylboronic acid, and substrate in a sealed vial.

  • Solvent: Add degassed Dioxane/Water.

  • Heat: Stir at 90 °C for 12-24 hours.

    • Note: High temperature is required to force the insertion step past the steric barrier of the p-tolyl group.

  • Workup: Filter through a celite pad to remove Rh black.

Mechanism Visualization: Why TMSCl Works

The following diagram illustrates how TMSCl modifies the transition state to favor the desired 1,4-addition over the kinetic 1,2-addition.

TMSCl_Mechanism Enone 3-(p-tolyl)enone Complex Cu-Enone Complex Enone->Complex + Me-Cu NoTMS No TMSCl Complex->NoTMS WithTMS With TMSCl Complex->WithTMS Prod12 1,2-Adduct (Tertiary Alcohol) NoTMS->Prod12 Kinetic Attack at Carbonyl Prod14 Silyl Enol Ether (1,4-Precursor) WithTMS->Prod14 TMS traps Enolate Accelerates 1,4

Figure 2: Kinetic trapping mechanism. TMSCl silylates the intermediate enolate, preventing reversible equilibrium and locking in the 1,4-product.

Frequently Asked Questions (FAQ)

Q1: Why does the para-methyl group matter if it's far from the reaction center? A: While the steric bulk of the methyl is distant, its electronic effect is global. The methyl group donates electron density into the phenyl ring, which communicates with the enone system. This raises the LUMO energy of the


-carbon, making it a "harder" electrophile. This electronic mismatch makes the reaction sluggish, allowing the "hard" 1,2-addition (direct carbonyl attack) to compete more effectively.

Q2: Can I use standard Gilman reagent (


) without TMSCl? 
A:  For this specific substrate, it is risky. The 3-tolyl group creates enough hindrance that the reversible 1,4-addition is slow. Without TMSCl to "lock" the enolate as a silyl enol ether, the equilibrium may shift back, or the reagent may simply attack the carbonyl (1,2-addition) which is sterically more accessible.

Q3: My reaction yields a tertiary alcohol. What went wrong? A: This is the 1,2-addition product. It indicates that your nucleophile acted as a "hard" base rather than a "soft" nucleophile.

  • Fix 1: Lower temperature to -78 °C.

  • Fix 2: Ensure your copper source is pure (Cu(I), not Cu(II)).

  • Fix 3: Switch to the Protocol A (TMSCl additive) outlined above.

Q4: Is it possible to make this reaction enantioselective? A: Yes. Because the


-position is prochiral, you can generate a chiral quaternary center. Use Protocol A  with a chiral phosphoramidite ligand (e.g., Feringa's ligand). The ligand creates a chiral pocket around the copper, directing the methyl group to attack from one face of the enone despite the tolyl hindrance.
References
  • Feringa, B. L., et al. (2000). "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Methylmagnesium Bromide to Cyclic Enones." Journal of the American Chemical Society.

  • Hayashi, T., & Miyaura, N. (1998). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Chemical Reviews.

  • Lipshutz, B. H. (1987). "Organocopper Reagents: Substitutions, Conjugate Additions, Carbo/Metallocuprations, and Other Reactions." Organic Reactions.[1][2][3][4][5][6][7][8]

  • Nakamura, E., et al. (1984). "Chemistry of organocopper reagents. Trimethylsilyl chloride accelerated conjugate addition of catalytic and stoichiometric organocopper reagents." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Minimizing Aromatization Side Reactions During Cyclohexenone Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you troubleshoot and suppress unwanted aromatization during the functionalization of cyclohexenone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to help you troubleshoot and suppress unwanted aromatization during the functionalization of cyclohexenone scaffolds.

Cyclohexenones possess a massive thermodynamic driving force to form highly stable 6π-electron aromatic systems (phenols or anilines). When subjected to transition-metal catalysis (e.g., Pd, Ni, Cu), heat, or oxidative conditions, the barrier to dehydrogenation is easily breached. This guide provides the mechanistic causality and self-validating protocols required to kinetically trap your desired sp³-rich functionalized products.

The Aromatization Conundrum: Mechanistic Causality

To prevent aromatization, you must first understand the pathways that cause it. Aromatization typically occurs via two primary mechanisms during functionalization:

  • Oxidative Dehydrogenation: Common in Pd-catalyzed cross-couplings (e.g., Heck or Suzuki), where the Pd(II) intermediate undergoes rapid β-hydride elimination instead of reductive elimination, followed by oxidation.

  • Acceptorless Dehydrogenation: Driven by thermal energy and basic supports (e.g., Ni/CeO₂), resulting in the direct loss of H₂ gas.

Pathway cluster_0 Reaction Pathways: Functionalization vs. Aromatization A Cyclohexenone Substrate B Pd(II) Intermediate (Cross-Coupling) A->B Oxidative Addition (Targeted) E Phenol/Aniline (Aromatized Byproduct) A->E Acceptorless Dehydrogenation (e.g., Ni/CeO2) C Desired Product (Functionalized Enone) B->C Fast Reductive Elimination (Bulky Ligands) D β-Hydride Elimination & Dehydrogenation B->D Slow Reductive Elimination (High Temp/Acid) D->E Thermodynamic Driving Force

Fig 1. Mechanistic divergence between desired cross-coupling and unwanted dehydrogenative aromatization.

Troubleshooting Desk (FAQs)

Q1: My Pd-catalyzed Suzuki-Miyaura coupling of a β-chlorocyclohexenone yields primarily meta-substituted phenols. How do I prevent this? Analysis: You are observing a tandem cross-coupling/dehydrogenative aromatization sequence. Once the Pd(II) intermediate forms, if reductive elimination is slow, the system undergoes β-hydride elimination. The thermodynamic stability of the resulting phenol drives the reaction forward. Troubleshooting:

  • Exclude Oxygen: O₂ regenerates Pd(II) from Pd(0), turning your system into an1[1].

  • Remove Acidic Additives: Traces of acid (e.g., p-TsOH) catalyze enolization, which is the first step toward aromatization[2]. Switch to a mild inorganic base like K₃PO₄.

  • Ligand Tuning: Switch to a bulky, electron-rich ligand (e.g., XPhos) to accelerate reductive elimination.

Q2: I am attempting a deoxytrifluoromethylation of a cyclohexenone, but the product completely aromatizes to an Ar-CF₃ derivative. Analysis: Deoxytrifluoromethylation often utilizes reagents like SOCl₂/pyridine followed by DDQ or NBS/AIBN, which are explicitly designed to drive 3[3]. Troubleshooting:

  • Omit the Dehydrogenant: Do not add DDQ or NBS to the reaction mixture.

  • Control the Dehydration: The elimination of the hydroxyl group (formed after TMSCF₃ addition) creates a diene. If the substrate is not sterically protected, this diene will spontaneously oxidize in air. Quench the reaction strictly under an inert atmosphere and purify using deactivated silica.

Q3: Is there a structural way to prevent my cyclohexenone from aromatizing during multi-step synthesis? Analysis: Aromatization requires the continuous loss of protons (or leaving groups) around the ring to establish the conjugated 6π electron system. Troubleshooting: Substrate engineering is the most robust defense. By introducing a higher substituted cyclization precursor (e.g., gem-dimethylation or quaternary centers) at the C4 or C5 position, you permanently4 because the sp³ center cannot rehybridize to sp² without breaking a C-C bond[4].

Substrate S1 Unsubstituted Cyclohexenone R1 Tautomerization / Oxidation S1->R1 Acid/Base/Pd S2 Quaternary Blocked Cyclohexenone R2 Functionalization (e.g., Alkylation) S2->R2 Steric Blockade Prevents Enolization P1 Aromatized Phenol R1->P1 Loss of H2 P2 Functionalized Non-Aromatic Product R2->P2 Retained sp3 Centers

Fig 2. Substrate engineering: Quaternary blocking groups prevent tautomerization and aromatization.

Quantitative Impact of Reaction Parameters on Chemoselectivity

The following table summarizes the causal relationship between reaction conditions and the resulting Enone-to-Phenol ratio. Use this data to benchmark your expected outcomes.

Substrate TypeTransformationCatalyst / ReagentsCritical Condition / AdditiveDominant OutcomeEnone : Phenol Ratio
Unsubstituted CyclohexenoneOxidative HeckPd(OAc)₂, O₂p-TsOH (20 mol%)Aromatization< 5 : 95
Unsubstituted CyclohexenoneOxidative HeckPd(OAc)₂, N₂ atmNo acid, K₃PO₄Cross-Coupling82 : 18
β-Halo-CyclohexenoneSuzuki-MiyauraPd(PPh₃)₄, 100 °CAmbient AirAromatization10 : 90
β-Halo-CyclohexenoneSuzuki-MiyauraPd-PEPPSI-IPr, 50 °CStrict DegassingCross-Coupling> 95 : 5
C4-Quaternary EnoneAlkylationVariousHeat (120 °C)Cross-Coupling> 99 : 1

Validated Protocol Desk

Chemoselective Suzuki-Miyaura Coupling of β-Halo-Cyclohexenones

Objective: Achieve >90% yield of the functionalized cyclohexenone while suppressing the thermodynamically favored phenol byproduct.

Phase 1: System Preparation (The "Anti-Oxidation" Setup)

  • Solvent Degassing: Transfer 1,4-dioxane and water (10:1 ratio) to a Schlenk flask. Perform three rigorous freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a hydrogen acceptor. Removing it eliminates the primary pathway for acceptorless/aerobic dehydrogenation.

  • Reagent Loading: In a nitrogen-filled glovebox, combine the β-halo-cyclohexenone (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd-PEPPSI-IPr catalyst (2 mol%). Causality: K₃PO₄ is a mild base that facilitates transmetalation without triggering base-catalyzed E1cB elimination. The bulky NHC ligand on the Pd catalyst forces a rapid reductive elimination, outcompeting β-hydride elimination.

Phase 2: Reaction Execution 3. Temperature Control: Heat the reaction mixture to exactly 50 °C for 12 hours. Causality: Keeping the temperature below 60 °C kinetically traps the functionalized product; higher thermal energy provides the activation barrier needed for β-hydride elimination.

Phase 3: Self-Validation & Quench 4. In-Process NMR Check: Withdraw a 0.1 mL aliquot under N₂, filter through a micro-celite pad, and evaporate. Run a rapid ¹H NMR in CDCl₃. Validation Metric: Look for the preservation of the sp² olefinic proton at ~6.0 ppm. If a multiplet begins appearing at 6.8–7.4 ppm, aromatization is occurring. Immediately cool the reaction to 0 °C to arrest the side reaction. 5. Workup: Quench with saturated aqueous NH₄Cl to neutralize the system, preventing post-reaction base-catalyzed tautomerization. Extract with EtOAc and purify via deactivated silica gel chromatography.

References

  • Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)-Catalyzed Oxidative Heck Reaction and Dehydrogenative Aromatization in a One-Step Sequence Source: Organic Letters (ACS Publications) URL:[Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: Molecules (MDPI) URL:[Link]

  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting

Catalyst recovery in Pd-catalyzed arylation of cyclohexenone to form 3-(p-tolyl) derivative

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges of catalyst recovery during the Palladium-catalyzed 1,4-conjugate addition of p-to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges of catalyst recovery during the Palladium-catalyzed 1,4-conjugate addition of p-tolylboronic acid to cyclohex-2-en-1-one (yielding 3-(p-tolyl)cyclohexanone).

Unlike standard cross-coupling reactions, this transformation operates exclusively through a Pd(II) catalytic cycle . Understanding the causality behind Pd(II) stabilization is the key to preventing catalyst degradation, minimizing metal leaching, and ensuring successful recovery.

Troubleshooting & FAQs

Q: Why is my Palladium catalyst precipitating as "Pd black", and why does it lose activity after one cycle? A: The formation of Pd black indicates that your active Pd(II) species has been irreversibly reduced to inactive Pd(0) aggregates. In the conjugate addition mechanism, the active catalyst is a cationic Pd(II) complex[1]. If the hydrolytic Pd–C bond cleavage (protonolysis) step is too slow, the intermediate palladium enolate will undergo competing β-hydride elimination. This side reaction produces the undesired oxidative Heck product (3-(p-tolyl)cyclohex-2-en-1-one) and eliminates Pd(0), which precipitates as black powder[2]. Correction Strategy: Switch your palladium source from Pd(OAc)₂ to Pd(O₂CCF₃)₂. The trifluoroacetate ligand creates a highly electrophilic Pd(II) center with weakly coordinating anions, which dramatically accelerates hydrolytic Pd–C cleavage and outcompetes the degradation to Pd(0)[2].

Q: How can I minimize Pd leaching when using heterogeneous/supported catalysts? A: Leaching occurs when the chelating groups on your solid support fail to stabilize the reactive Pd species during the transmetalation step. Correction Strategy: Upgrade to a mesoporous silica support functionalized with strong multi-dentate ligands (e.g., thiol or diaminocarbene groups) such as Pd-SBA-15. These architectures anchor the Pd(II) centers robustly to the pore surface, preventing homogeneous leaching and allowing up to 12 recycling iterations[3].

Q: What is the best method to remove residual Pd from the 3-(p-tolyl)cyclohexanone product if recovery fails? A: Pharmaceutical guidelines strictly require active pharmaceutical ingredients (APIs) to contain less than 10 µg/g (10 ppm) of residual palladium[4]. If your isolated product exceeds this threshold, you must intercept the leached metal downstream. Correction Strategy: Treat the post-reaction organic phase with a functionalized fibrous metal scavenger like Smopex®. These thiol-grafted polymers aggressively bind leached Pd, reducing contamination down to parts per billion (ppb) levels prior to final crystallization[5].

Quantitative Data: Catalyst Recovery Metrics

To optimize your process scale-up, compare the field-proven recovery strategies below. Selecting the right system depends on your tolerance for residual Pd and the necessity of catalyst reuse.

Recovery StrategyCatalyst SystemTypical Pd LeachingRecovery EfficiencyMax Viable Cycles
Mesoporous Support Pd-SBA-15 (Thiol-functionalized)< 2 ppm> 95%5 - 12[3]
Polymer Support PEG-bound Pd(II) complex5 - 15 ppm85 - 90%3 - 5
Biphasic / Fluorous Fluorous-tagged Pd(II)2 - 5 ppm> 90%3 - 4
Homogeneous + Scavenger Pd(O₂CCF₃)₂ + Smopex®< 1 ppm (in API)N/A (Destructive)1[5]

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a recoverable heterogeneous catalyst (Pd-SBA-15). It is designed as a self-validating system —meaning you must pass specific analytical checkpoints before proceeding to the next step to ensure the integrity of the recovered catalyst.

Step 1: Reaction Assembly In a Schlenk flask under a nitrogen atmosphere, combine cyclohex-2-en-1-one (1.0 mmol), p-tolylboronic acid (1.5 mmol), and thiol-functionalized Pd-SBA-15 (5 mol% Pd)[3].

Step 2: Solvent & Additive Introduction Add 1,2-dichloroethane (2.0 mL), deionized H₂O (5.0 mmol), and NH₄PF₆ (30 mol%). Causality Note: Water is strictly required to generate the reactive boronate species for rapid transmetalation, while the non-coordinating PF₆⁻ anion maintains the active cationic Pd(II) state, synergistically accelerating the reaction[1].

Step 3: Reaction Execution & Validation Stir the mixture at 40 °C for 12 hours. Validation Check: Analyze a 10 µL aliquot via GC-MS. Do not proceed to recovery unless enone conversion is >98%. Premature recovery will cause unreacted p-tolylboronic acid to co-precipitate during centrifugation, permanently poisoning the catalyst pores.

Step 4: Phase Separation Dilute the mixture with diethyl ether (10 mL) to fully precipitate the catalyst. Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant (which contains the 3-(p-tolyl)cyclohexanone product) into a separate flask.

Step 5: Scavenger Treatment (Optional but Recommended for Pharma) If API purity is critical, add 5 wt% Smopex® scavenger to the decanted supernatant. Stir at 50 °C for 2 hours, then filter to remove the Pd-scavenger waste[5]. Concentrate the filtrate to isolate the pure product.

Step 6: Catalyst Washing & Validation Wash the solid catalyst pellet successively with diethyl ether (3 × 10 mL) to remove organic residues. Validation Check: Spot the final ether wash on a TLC plate under UV light; no active spots should be visible. Follow with a single deionized water wash (5 mL) to remove boronic acid salts.

Step 7: Catalyst Regeneration Dry the recovered Pd-SBA-15 under vacuum at 60 °C for 12 hours. The catalyst is now structurally validated and ready for the next cycle.

Process Visualization

RecoveryWorkflow Reaction Reaction Mixture (Pd-SBA-15, Enone, Boronic Acid) Centrifuge Centrifugation (Phase Separation) Reaction->Centrifuge Supernatant Supernatant (Product + Solvents) Centrifuge->Supernatant Decant Liquid Pellet Catalyst Pellet (Pd-SBA-15) Centrifuge->Pellet Isolate Solid Scavenger Thiol Scavenger Treatment (50°C, 2h) Supernatant->Scavenger Homogeneous Leaching Wash Solvent Wash (3x Et2O, 1x H2O) Pellet->Wash Filter Filtration Scavenger->Filter API 3-(p-tolyl)cyclohexanone (< 10 ppm Pd) Filter->API Filtrate Waste Pd-Scavenger Waste Filter->Waste Retentate Dry Vacuum Drying (60°C, 12h) Wash->Dry NextCycle Recycled Catalyst (Ready for Next Run) Dry->NextCycle NextCycle->Reaction Cycle Loop

Fig 1: Workflow for heterogeneous Pd catalyst recovery and product purification via metal scavengers.

References

1.[2] Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids | American Chemical Society (ACS) |2 2.[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | American Chemical Society (ACS) | 4 3.[3] Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions | MDPI |3 4.[1] Mechanism and Enantioselectivity in Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones: Insights from Computation and Experiment | National Institutes of Health (NIH) | 1 5.[5] The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution | ResearchGate |5

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-(4-Methylphenyl)cyclohex-2-en-1-one vs. 3-phenylcyclohexenone

Executive Summary This guide provides a definitive spectroscopic comparison between 3-phenylcyclohex-2-en-1-one (Compound A) and its para-methylated analog, 3-(4-methylphenyl)cyclohex-2-en-1-one (Compound B) . While both...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between 3-phenylcyclohex-2-en-1-one (Compound A) and its para-methylated analog, 3-(4-methylphenyl)cyclohex-2-en-1-one (Compound B) .

While both compounds serve as critical Michael acceptors in pharmaceutical synthesis, their differentiation relies on subtle electronic effects observable in 1H NMR. This document details the diagnostic chemical shifts, explains the electronic causality of signal perturbations, and provides a validated synthesis protocol for the 4-methylphenyl derivative using the Stork-Danheiser kinetic alkylation route.

Spectroscopic Comparison: 1H NMR Data

The following data compares the chemical shifts (


) in CDCl

(400 MHz). The introduction of the electron-donating methyl group (EDG) in Compound B creates distinct diagnostic signatures in the aromatic and aliphatic regions.
Comparative Chemical Shift Table
Proton Assignment3-Phenylcyclohex-2-en-1-one (A)3-(4-Methylphenyl)cyclohex-2-en-1-one (B)Shift Difference (

)
Multiplicity (Comp B)
H-2 (Vinyl) 6.40 - 6.42 ppm6.38 - 6.40 ppm-0.02 (Shielded)Singlet (s)
Aromatic (Ortho) 7.50 - 7.55 ppm (m)7.42 - 7.46 ppm-0.08 (Shielded)Doublet (

Hz)
Aromatic (Meta) 7.35 - 7.40 ppm (m)7.18 - 7.22 ppm-0.18 (Shielded)Doublet (

Hz)
Aromatic (Para) 7.35 - 7.40 ppm (m)N/A (Substituted)N/AN/A
Ar-CH

Absent 2.36 - 2.39 ppm DiagnosticSinglet (s)
H-6 (

-CH

)
2.45 - 2.50 ppm2.44 - 2.48 ppmNegligibleTriplet (t)
H-4 (

-CH

)
2.75 - 2.80 ppm2.72 - 2.76 ppmNegligibleTriplet (t)
H-5 (

-CH

)
2.05 - 2.15 ppm2.04 - 2.12 ppmNegligibleQuintet (m)
Technical Analysis of Shifts
  • The Vinylic Proton (H-2):

    • Observation: The H-2 singlet in Compound B appears slightly upfield (shielded) compared to Compound A.

    • Causality: The methyl group at the para-position is an Electron Donating Group (EDG) via hyperconjugation. This increases the electron density of the aromatic ring, which is conjugated to the enone system. The increased electron density propagates to the

      
      -carbon (C-3), and subtly shields the adjacent 
      
      
      
      -proton (H-2) through cross-conjugation effects, reducing the deshielding anisotropy of the carbonyl.
  • Aromatic Region (The Diagnostic Split):

    • Compound A: Displays a complex multiplet pattern typical of a monosubstituted benzene ring.

    • Compound B: Displays a classic AA'BB' system (often appearing as two distinct doublets). The symmetry of the p-tolyl group simplifies the spectrum, making this the primary confirmation of successful para-substitution.

  • The Methyl Singlet:

    • The sharp singlet at ~2.38 ppm is the unambiguous marker for Compound B. Its integration value (3H) relative to the vinylic proton (1H) serves as a purity check during synthesis.

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)cyclohex-2-en-1-one

Methodology: The most robust synthesis for 3-arylcyclohexenones avoids the variable yields of Aldol condensation by utilizing the Stork-Danheiser approach: Grignard addition to a vinylogous ester (3-ethoxy-2-cyclohexen-1-one) followed by acidic hydrolysis.

Reagents:

  • 3-Ethoxy-2-cyclohexen-1-one (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • Dry THF (Solvent)[1]

  • 10% H

    
    SO
    
    
    
    (Hydrolysis)

Step-by-Step Protocol:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under N

      
      , activate Mg turnings (1.3 eq) with a crystal of iodine.
      
    • Add 4-bromotoluene (1.2 eq) in dry THF dropwise to maintain a gentle reflux. Stir for 1 hour until Mg is consumed.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 3-ethoxy-2-cyclohexen-1-one (1.0 eq) in THF dropwise over 30 minutes. The solution will turn dark/opaque.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours. Mechanism: 1,2-addition occurs at the carbonyl carbon.

  • Hydrolysis & Rearrangement:

    • Cool the mixture to 0°C.

    • Quench with 10% H

      
      SO
      
      
      
      (aq) and stir vigorously for 2 hours at RT.
    • Critical Step: The acid hydrolyzes the enol ether and facilitates the elimination of ethanol, regenerating the conjugated enone system.

  • Workup:

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with NaHCO

      
       (sat) and Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/EtOAc (10:1) or purify via flash chromatography (15% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate hydrolysis that ensures the specific regiochemistry of the final enone.

SynthesisPathway Start 3-Ethoxy-2-cyclohexen-1-one (Vinylogous Ester) Inter Intermediate: 1,2-Addition Adduct Start->Inter THF, 0°C Grignard p-Tolyl Magnesium Bromide (Nucleophile) Grignard->Inter Attacks C=O Hydrolysis Acid Hydrolysis (H3O+ / -EtOH) Inter->Hydrolysis Quench Product 3-(4-Methylphenyl)cyclohex-2-en-1-one (Target Enone) Hydrolysis->Product Elimination & Conjugation

Figure 1: Reaction pathway for the synthesis of 3-arylcyclohexenones via Grignard addition to vinylogous esters.[1][2][3][4][5][6][7][8]

References

  • Woods, G. F.; Tucker, I. W. "3-Ethoxy-2-cyclohexenone." Organic Syntheses, Coll.[4][7] Vol. 3, p. 294 (1955).

  • Stork, G.; Danheiser, R. L.

    
    -Diketone Enol Ethers." The Journal of Organic Chemistry, 38(9), 1775–1776 (1973). 
    
  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Enones." University of Wisconsin-Madison Chemistry Department.

  • Pretsch, E.; Bühlmann, P.; Affolter, C.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin (2000). (Standard Reference for AA'BB' systems).

Sources

Comparative

C13 NMR peak assignments for carbonyl and alkene carbons in 3-(p-tolyl)cyclohex-2-enone

Analytical Comparison Guide: 13C NMR Peak Assignments for Carbonyl and Alkene Carbons in 3-(p-tolyl)cyclohex-2-enone Executive Briefing & Mechanistic Rationale Assigning the C NMR spectrum of conjugated systems like 3-(p...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 13C NMR Peak Assignments for Carbonyl and Alkene Carbons in 3-(p-tolyl)cyclohex-2-enone

Executive Briefing & Mechanistic Rationale

Assigning the


C NMR spectrum of conjugated systems like 3-(p-tolyl)cyclohex-2-enone presents a unique analytical challenge. The molecule features an 

-unsaturated ketone (enone) conjugated with an electron-donating para-tolyl ring.

Understanding the causality behind the chemical shifts is critical for accurate assignment:

  • C1 (Carbonyl): Typically found at ~199.5 ppm[1]. While highly deshielded due to the electronegative oxygen, it appears slightly upfield compared to isolated cyclohexanones (>210 ppm). This is because conjugation with the alkene increases electron density at the carbonyl carbon via resonance.

  • C3 (

    
    -Alkene):  Found heavily deshielded at ~158.2 ppm[1]. The resonance effect of the carbonyl oxygen pulls electron density away from the 
    
    
    
    -system, leaving a partial positive charge localized on the
    
    
    -carbon (
    
    
    ).
  • C2 (

    
    -Alkene):  Found relatively shielded at ~125.5 ppm[1]. The same resonance structure that depletes electron density at C3 increases it at C2, shielding the nucleus compared to non-conjugated alkenes.
    

This guide objectively compares three analytical approaches for assigning these critical carbons and provides a self-validating experimental protocol.

Comparative Methodology: Analytical Approaches

To achieve high-confidence assignments, researchers must choose between empirical, correlative, and computational methods. Table 1 compares the performance of these alternatives.

Table 1: Performance Comparison of NMR Assignment Methods

Analytical MethodConfidence LevelTime/CostPrimary AdvantageKey Limitation for Enones
1D

C NMR (Empirical)
Low/MediumLowRapid data acquisition; good for routine purity checks.Cannot definitively distinguish C3 from quaternary aromatic carbons (C1', C4').
2D NMR (HSQC/HMBC) High (Gold Standard) MediumProvides unambiguous, through-bond connectivity mapping.Requires higher sample concentrations and longer acquisition times.
Computational DFT (GIAO) HighHighResolves overlapping signals without needing physical reference standards.Computationally expensive; highly dependent on basis set selection.

Experimental Workflows & Logic

To establish a self-validating system, a 2D NMR approach is required. The workflow below illustrates the logical progression from sample preparation to final assignment, ensuring no single point of failure in the interpretation.

NMR_Workflow cluster_methods Analytical Approaches Start Sample Preparation (3-(p-tolyl)cyclohex-2-enone in CDCl3) M1 1D 13C NMR (Empirical Assignment) Start->M1 M2 2D NMR (HSQC/HMBC) (Direct Correlation) Start->M2 Eval1 Ambiguity in C2/C3 & Quaternary Carbons M1->Eval1 Eval2 Unambiguous Connectivity Mapping M2->Eval2 M3 Computational DFT (GIAO Prediction) Eval3 Theoretical Shift Validation M3->Eval3 Eval1->M2 Requires confirmation Final Final Validated Peak Assignments (C1, C2, C3) Eval2->Final Eval3->Final

Figure 1: Analytical workflow for unambiguous NMR peak assignment.

Self-Validating Protocol: 2D NMR Acquisition

The following step-by-step methodology guarantees a self-validating dataset by leveraging Heteronuclear Multiple Bond Correlation (HMBC) to cross-reference assignments.

Step 1: Sample Preparation Dissolve 20 mg of highly pure 3-(p-tolyl)cyclohex-2-enone[1] in 0.6 mL of CDCl


. Causality: CDCl

is chosen because it provides a stable deuterium lock signal and does not undergo proton exchange with the enone system, preserving the integrity of the alkene signals.

Step 2: Instrument Calibration Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock, tune, and shim the Z1-Z5 gradients until the internal TMS standard exhibits a linewidth of < 1.0 Hz.

Step 3: 1D Baseline Acquisition Acquire a standard


H NMR (16 scans) and 

C{

H} NMR (512 scans, d1=2s). Identify the isolated alkene proton (H2) at ~6.33 ppm[1].

Step 4: HSQC Mapping (One-Bond) Run a


H-

C HSQC experiment. Validation Check: The H2 proton (~6.33 ppm) will show a direct cross-peak to the carbon at ~125.5 ppm. This definitively assigns C2 and eliminates it from the pool of quaternary carbons.

Step 5: HMBC Mapping (Long-Range) Run a


H-

C HMBC experiment optimized for a long-range coupling constant of

Hz. Causality:

Hz is the optimal theoretical average for

and

carbon-proton couplings in conjugated aromatic and enone systems, maximizing the signal-to-noise ratio for critical cross-peaks.

Data Presentation & Logical Validation

The HMBC experiment provides the definitive proof of structure. By tracing the


 and 

couplings, the assignments of C1 and C3 become mathematically locked to the proton framework.

Table 2: Validated


C NMR Assignments for Target Carbons 
Carbon PositionExperimental Shift (ppm)MultiplicityKey HMBC Correlations (

H


C)
C1 (Carbonyl) 199.5Quaternary (C)H2 (6.33 ppm), H6 (2.43 ppm)
C3 (

-Alkene)
158.2Quaternary (C)H2 (6.33 ppm), H4 (2.69 ppm), H2'/H6' (7.42 ppm)
C2 (

-Alkene)
125.5Methine (CH)H4 (2.69 ppm)

Note: Data synthesized from literature standards for oxidative Heck reaction products[1].

HMBC_Correlations H2 H2 Proton (~6.33 ppm) C1 C1 (Carbonyl) ~199.5 ppm H2->C1 2J/3J HMBC C3 C3 (Beta-Alkene) ~158.2 ppm H2->C3 2J HMBC H4 H4 Protons (~2.69 ppm) C2 C2 (Alpha-Alkene) ~125.5 ppm H4->C2 3J HMBC H4->C3 2J HMBC H6 H6 Protons (~2.43 ppm) H6->C1 2J HMBC H6->C2 4J (Weak/None)

Figure 2: Key HMBC correlations validating enone carbon assignments.

Conclusion: While 1D


C NMR can suggest the presence of the enone system, it fails to definitively distinguish the highly deshielded C3 (

-alkene) from the quaternary aromatic carbons of the p-tolyl group. The 2D HMBC protocol is the superior analytical alternative, as the

correlation from the aromatic ortho-protons (H2'/H6') directly to C3 acts as a self-validating anchor, confirming both the chemical shift assignment and the successful cross-coupling of the molecule[2],[1].

References

  • Source: Royal Society of Chemistry (RSC)
  • Pd-Diimine: A Highly Selective Catalyst System for the Base-free Oxidative Heck Reaction.

Sources

Validation

FTIR characteristic peaks for conjugated enone system in 3-(4-Methylphenyl)cyclohex-2-en-1-one

FTIR Spectral Analysis of Conjugated Enone Systems: A Comparative Guide on 3-(4-Methylphenyl)cyclohex-2-en-1-one As a Senior Application Scientist, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy not...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of Conjugated Enone Systems: A Comparative Guide on 3-(4-Methylphenyl)cyclohex-2-en-1-one

As a Senior Application Scientist, I frequently rely on Fourier-Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a definitive probe of a molecule's electronic structure. In synthetic organic chemistry and drug development, verifying the structural integrity of cyclic enone pharmacophores is critical.

3-(4-Methylphenyl)cyclohex-2-en-1-one is a highly functionalized building block featuring an extended cross-conjugated system. This guide objectively compares the FTIR performance data of this target product against simpler cyclic ketone alternatives, providing researchers with a self-validating framework and experimental protocol for spectral interpretation.

Mechanistic Causality: The Physics of Conjugation in FTIR

To accurately interpret FTIR spectra, one must understand the causality behind the spectral shifts, which is governed by Hooke's Law. The stretching frequency (


) of a chemical bond is directly proportional to the square root of its force constant (

).

In an isolated cyclic ketone like cyclohexanone, the carbonyl (C=O) bond retains full double-bond character, yielding a high force constant and a stretching frequency near 1715 cm⁻¹. However, introducing an


-unsaturated double bond (as in cyclohex-2-en-1-one) allows for 1[2]. This resonance reduces the C=O bond order (increasing its single-bond character), thereby lowering the force constant and3[3].

When an aryl group is introduced at the


-position, as seen in 4[4], the conjugation is significantly extended. In our target product, 3-(4-Methylphenyl)cyclohex-2-en-1-one, the para-methyl group provides additional electron density via inductive (+I) and hyperconjugative effects. This extended resonance network drastically lowers the5[5] and the C=C stretch to ~1590 cm⁻¹, while simultaneously intensifying the C=C absorption band due to a larger change in the dipole moment during the vibration.

G A Unconjugated C=O (High Bond Order) B Introduction of C=C (α,β-Unsaturation) A->B C Aryl Group Addition (Extended Conjugation) B->C D π-Electron Delocalization (Resonance) C->D E Decreased Force Constant (k) D->E F Lower FTIR Wavenumber E->F

Logical pathway demonstrating how extended conjugation lowers FTIR stretching frequencies.

Comparative Spectral Performance Data

To establish an objective baseline, the table below compares the characteristic FTIR peaks of 3-(4-Methylphenyl)cyclohex-2-en-1-one against its structural alternatives.

CompoundC=O Stretch (cm⁻¹)Aliphatic C=C Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Characteristic C-H Bend (cm⁻¹)
Cyclohexanone ~1715N/AN/AN/A
Cyclohex-2-en-1-one ~1680~1610N/AN/A
3-Phenylcyclohex-2-en-1-one ~1655~1595~1500, ~1600~760, ~690 (Mono-sub)
3-(4-Methylphenyl)cyclohex-2-en-1-one ~1650~1590~1510, ~1600~815 (Para-disubstituted)

Analytical Insight: The target product demonstrates the lowest C=O stretching frequency (~1650 cm⁻¹) among the alternatives, definitively confirming the successful synthesis of the fully conjugated aryl-enone system. Furthermore, the presence of the strong ~815 cm⁻¹ band acts as the diagnostic fingerprint for the para-substituted methylphenyl moiety, easily distinguishing it from the unsubstituted phenyl analog.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthy and reproducible data, the following Attenuated Total Reflectance (ATR) FTIR protocol must be utilized. This workflow is designed as a self-validating system to minimize moisture interference and standardize path length.

Step 1: Instrument Calibration Power on the FTIR spectrometer (equipped with a diamond ATR crystal) and allow the infrared source to stabilize for 30 minutes. Run a standard polystyrene calibration film to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ peak).

Step 2: Background Acquisition Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (32 scans at 4 cm⁻¹ resolution) against ambient air. Causality: This step is critical to mathematically subtract atmospheric CO₂ and H₂O vapor, which can obscure the ~1650 cm⁻¹ carbonyl region.

Step 3: Sample Loading For solid 3-(4-Methylphenyl)cyclohex-2-en-1-one, place 2-5 mg of the pure crystalline sample directly onto the center of the ATR crystal.

Step 4: Pressure Application Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, standardized pressure ensures intimate contact between the solid sample and the crystal. This maximizes the penetration of the evanescent wave into the sample, yielding high signal-to-noise ratios without applying so much force that it alters the crystalline polymorph.

Step 5: Data Acquisition & Processing Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm within the software to compensate for wavelength-dependent penetration depth, ensuring the relative peak intensities mirror traditional transmission spectra.

Step 6: Internal Spectral Validation Before analyzing the enone peaks, verify the baseline. A trustworthy spectrum must show the absence of a broad O-H stretch (~3300 cm⁻¹). Causality: Confirming the absence of this peak internally validates that the sample is thoroughly dry and free from unreacted enol or alcohol impurities, ensuring the ~1650 cm⁻¹ peak is purely the conjugated ketone.

G Step1 1. Instrument Calibration (Polystyrene Standard) Step2 2. Background Acquisition (Subtract CO₂/H₂O) Step1->Step2 Step3 3. Sample Loading (2-5 mg on Diamond ATR) Step2->Step3 Step4 4. Pressure Application (Maximize Evanescent Wave Contact) Step3->Step4 Step5 5. Data Acquisition & ATR Correction (32 Scans, 4 cm⁻¹ Res) Step4->Step5 Step6 6. Spectral Validation (Verify ~1650 cm⁻¹ & ~815 cm⁻¹) Step5->Step6

Step-by-step self-validating workflow for high-fidelity ATR-FTIR spectral acquisition.

References

  • Title: 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: IR Spectroscopy for Chemists | PDF - Scribd Source: scribd.com URL: [Link]

  • Title: Formation of meta-substituted phenols by transition metal-free aromatization: use of 2-bromo-cyclohex-2-en-1-ones Source: scholaris.ca URL: [Link]

  • Title: Three Oxygenated Cyclohexenone Derivatives Produced by an Endophytic Fungus Source: tandfonline.com URL: [Link]

Sources

Comparative

Comparative Reactivity Profile: 3-(4-Methylphenyl)cyclohex-2-en-1-one vs. Electron-Deficient Enones

As drug development and complex target synthesis increasingly rely on precise stereocontrol, understanding the subtle electronic tuning of Michael acceptors is paramount. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex target synthesis increasingly rely on precise stereocontrol, understanding the subtle electronic tuning of Michael acceptors is paramount. This guide provides an in-depth comparative analysis of 3-(4-Methylphenyl)cyclohex-2-en-1-one (an electron-rich


-aryl enone) against its electron-deficient enone  counterparts (e.g., 

-nitrophenyl or

-trifluoromethyl substituted enones).

By dissecting the mechanistic causality behind their reactivity profiles, we aim to equip synthesis professionals with the predictive logic necessary for optimizing conjugate additions and cascade annulations.

Mechanistic Causality: Electronic Tuning of the -Carbon

The reactivity of cyclic enones in conjugate (Michael) additions is fundamentally governed by the electrophilicity of the


-carbon, which is directly tied to the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy.

The Electron-Rich Paradigm: In 3-(4-Methylphenyl)cyclohex-2-en-1-one, the p-tolyl group exerts a strong electron-donating effect via induction (+I) from the methyl group and resonance (+M) through the phenyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system. This electron density is delocalized onto the enone's 

-carbon, raising the LUMO energy. Consequently, the activation barrier for nucleophilic attack is elevated, rendering the molecule significantly less reactive than unsubstituted or electron-deficient analogs[Maity et al., 2018].

The Electron-Deficient Paradigm: Conversely, enones bearing electron-withdrawing groups (EWGs) such as -NO


, -CN, or -CF

at the

-aryl position experience strong -I and -M effects. This drains electron density from the

-carbon, lowering the LUMO energy and creating a highly electrophilic center primed for rapid nucleophilic attack.

G cluster_rich Electron-Rich (e.g., p-Tolyl) cluster_def Electron-Deficient (e.g., p-Nitrophenyl) Core Cyclohex-2-en-1-one Core (Michael Acceptor) Tolyl 3-(4-Methylphenyl) Group (+I, +M Effects) Core->Tolyl EWG Electron-Withdrawing Group (-I, -M Effects) Core->EWG LUMO_high Higher LUMO Energy Decreased β-Electrophilicity Tolyl->LUMO_high Kinetics_slow Slower Conjugate Addition (18-30 hours) LUMO_high->Kinetics_slow LUMO_low Lower LUMO Energy Increased β-Electrophilicity EWG->LUMO_low Kinetics_fast Faster Conjugate Addition (7-10 hours) LUMO_low->Kinetics_fast

Electronic effects on LUMO energy and reaction kinetics in conjugate additions.

Kinetic vs. Stereochemical Dichotomy

While one might assume that faster reaction kinetics universally yield superior synthetic outcomes, bifunctional organocatalysis reveals a counter-intuitive dichotomy. In asymmetric Michael additions (e.g., using quinine-derived thiourea catalysts), electron-deficient enones react rapidly but often suffer from poorer stereoselectivity.

As demonstrated by Zhu and colleagues, electron-deficient enones typically reach completion in 7–10 hours, whereas electron-rich congeners like 3-(4-methylphenyl)cyclohex-2-en-1-one require 18–30 hours[Zhu et al., 2015][1]. However, the electron-rich p-tolyl ring engages in highly favorable


 stacking interactions with the electron-deficient aromatic rings of the thiourea catalyst. This non-covalent anchoring locks the transition state into a rigid conformation, yielding remarkably higher enantiomeric excess (ee%) than their fast-reacting, electron-deficient counterparts[Zhu et al., 2015][1].
Quantitative Comparison Data
Enone SubstrateElectronic NatureReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
3-(4-Methylphenyl)cyclohex-2-en-1-one Electron-Rich (+I, +M)18 – 3085 – 9290 – 95%
3-(4-Nitrophenyl)cyclohex-2-en-1-one Electron-Deficient (-I, -M)7 – 10 93 – 9774 – 85%

Data synthesized from standardized organocatalytic


-nitrophosphonate additions. Note the inverse relationship between reaction velocity and stereochemical fidelity.

Self-Validating Experimental Protocol

To objectively compare these substrates in your own laboratory, the following protocol establishes a self-validating kinetic and stereochemical assay. Every step is engineered to prevent false positives and ensure data integrity.

Workflow Step1 1. Substrate Prep Enone in Anhydrous DCM (Promotes H-Bonding) Step2 2. Catalyst Addition 10 mol% Bifunctional Catalyst Ambient Temp Step1->Step2 Step3 3. Nucleophile Dropwise Addition (Controls Exotherm) Step2->Step3 Step4 4. Kinetic Tracking Quench with Cold Hexane HPLC Analysis Step3->Step4 Step5 5. Isolation Flash Chromatography Stereochemical Assay Step4->Step5

Self-validating experimental workflow for kinetic and stereochemical profiling.

Step-by-Step Methodology

1. Substrate & Catalyst Pre-Assembly

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.2 mmol of the chosen enone and 10 mol% of a quinine-derived thiourea catalyst in 2.0 mL of anhydrous Dichloromethane (DCM). Stir for 10 minutes at ambient temperature.

  • Causality: Non-polar, aprotic solvents like DCM are critical. Protic solvents would competitively hydrogen-bond with the bifunctional catalyst, disrupting the highly ordered substrate-catalyst transition state required for facial selectivity.

2. Nucleophilic Initiation

  • Action: Add 0.3 mmol of the nucleophile (e.g., an

    
    -nitrophosphonate or suitable thiol) dropwise over 2 minutes.
    
  • Causality: Dropwise addition prevents localized concentration spikes and mitigates micro-exotherms, which can degrade the delicate

    
     stacking interactions essential for high ee% in the 3-(4-methylphenyl) substituted substrate.
    

3. Kinetic Quenching & Monitoring (The Self-Validating Step)

  • Action: Withdraw 10

    
    L aliquots every 2 hours. Immediately dilute each aliquot into 1.0 mL of cold hexane (
    
    
    
    C). Filter through a short silica plug and analyze via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H).
  • Causality: The non-polar shock of cold hexane precipitates the organocatalyst and instantly halts the reaction. This prevents "conversion drift" while the sample waits in the auto-sampler. The chiral HPLC simultaneously validates both the reaction kinetics (via substrate/product area ratios) and the stereoselectivity (via enantiomer peak integration).

4. Isolation

  • Action: Upon reaching

    
     conversion (or stalling), concentrate the mixture under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the Michael adduct for NMR verification.
    

References

  • Zhu, Y., Dong, Z., Cheng, X., Zhong, X., Liu, X., Lin, L., Shen, Z., Yang, P., Li, Y. "Quinine-Derived Thiourea and Squaramide Catalyzed Conjugate Addition of α-Nitrophosphonates to Enones: Asymmetric Synthesis of Quaternary α-Aminophosphonates." The Journal of Organic Chemistry, 2015, 80(2), 958-966. Available at:[Link]

  • Maity, S., Sar, S., Ghorai, P. "Primary Aminothiourea-Catalyzed Enantioselective Synthesis of Rauhut–Currier Adducts of 3-Arylcyclohexenone with a Tethered Enone on the Aryl Moiety at the Ortho-Position." Organic Letters, 2018, 20(6), 1707-1711. Available at:[Link]

Sources

Validation

Orthogonal Purity Validation of 3-(4-Methylphenyl)cyclohex-2-en-1-one: A Comparative Guide to X-Ray Diffraction and Alternative Analytical Modalities

Introduction: The Dual Nature of Purity in API Intermediates In pharmaceutical development and advanced materials science, the structural integrity of a compound is just as critical as its chemical composition. For versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of Purity in API Intermediates

In pharmaceutical development and advanced materials science, the structural integrity of a compound is just as critical as its chemical composition. For versatile synthetic intermediates and active pharmaceutical ingredient (API) precursors like 3-(4-Methylphenyl)cyclohex-2-en-1-one, relying solely on solution-state analytical methods creates a dangerous analytical blind spot.

As a Senior Application Scientist, I frequently observe laboratories validating purity exclusively via High-Performance Liquid Chromatography (HPLC). While HPLC is the gold standard for quantifying synthetic byproducts, it requires dissolution of the solid matrix, inherently destroying any polymorphic, pseudo-polymorphic (hydrate/solvate), or amorphous information. To truly validate the bulk phase purity of 3-(4-Methylphenyl)cyclohex-2-en-1-one, Powder X-Ray Diffraction (PXRD) must be deployed as the primary structural gatekeeper, supported orthogonally by thermal and chromatographic techniques 1.

This guide objectively compares PXRD against alternative analytical modalities and provides a self-validating experimental protocol for the rigorous purity certification of 3-(4-Methylphenyl)cyclohex-2-en-1-one.

The Mechanistic Imperative for Phase Purity Validation

Chemical purity and phase purity are not interchangeable. A batch of 3-(4-Methylphenyl)cyclohex-2-en-1-one may assay at >99.9% chemical purity by HPLC but still contain a 15% mixture of a metastable polymorph or an amorphous crash-out.

The Causality of Diffraction: X-rays interact with the electron clouds of atoms arranged in a periodic lattice. According to Bragg's Law (


), the resulting diffraction pattern is a unique fingerprint of the long-range order of the crystal. Because PXRD probes the intact solid state, it is uniquely capable of identifying and quantifying secondary crystalline phases or amorphous halos that solution-state methods physically cannot detect 2.

Comparative Analytical Modalities

To establish a robust quality control framework, PXRD must be contextualized against alternative techniques. Table 1 summarizes the quantitative performance metrics of the primary modalities used to validate 3-(4-Methylphenyl)cyclohex-2-en-1-one.

Table 1: Comparative Performance Metrics for Purity Validation

Analytical ModalityPrimary TargetLimit of Detection (LOD)Destructive?Key AdvantageKey Limitation
PXRD (Rietveld) Phase Purity / Polymorphs1 - 5 wt%NoNon-destructive structural quantificationLower sensitivity for trace amorphous content
HPLC-UV Chemical Purity / Byproducts< 0.05 area%YesHigh sensitivity for structurally similar impuritiesDestroys solid-state/polymorphic information
DSC Eutectic Purity / Thermal~ 0.1 mol%YesAbsolute purity without reference standardsFails if impurities co-crystallize (solid solutions)
qNMR Absolute Chemical Purity~ 0.5 wt%YesUniversal detection without specific standardsOverlapping resonances in complex mixtures

While Differential Scanning Calorimetry (DSC) provides excellent absolute purity data via eutectic melting depression 3, it is a destructive technique and can fail if impurities form solid solutions. Therefore, an orthogonal workflow is required.

Experimental Workflow for Orthogonal Validation

The following workflow illustrates the logical relationship between solid-state, solution-state, and thermal analyses to achieve comprehensive purity certification.

PurityValidation A 3-(4-Methylphenyl)cyclohex-2-en-1-one Bulk Sample B Sample Aliquoting A->B C Powder X-Ray Diffraction (Phase Purity) B->C Solid State D HPLC-UV/MS (Chemical Purity) B->D Solution State E DSC Thermal Analysis (Eutectic Purity) B->E Thermal State F Rietveld Refinement (Quantitative Phase %) C->F G Chromatogram Integration (Area %) D->G H Van't Hoff Analysis (Mol % Purity) E->H I Orthogonal Data Synthesis & Final Certification F->I G->I H->I

Orthogonal purity validation workflow for 3-(4-Methylphenyl)cyclohex-2-en-1-one.

Step-by-Step Methodology: A Self-Validating PXRD Protocol

To accurately quantify the phase purity of 3-(4-Methylphenyl)cyclohex-2-en-1-one, the following protocol utilizes a whole-pattern fitting approach (Rietveld refinement) 4.

Step 1: Sample Preparation
  • Action: Gently grind 50 mg of 3-(4-Methylphenyl)cyclohex-2-en-1-one using an agate mortar and pestle for 2 minutes. Sieve the powder to achieve a uniform particle size of 1–5 μm. Mount the powder onto a zero-background silicon single-crystal holder using the back-loading technique.

  • Causality: Large crystallites and needle-like habits cause preferred orientation, artificially inflating the intensity of specific Bragg reflections (hkl planes) and skewing quantitative phase analysis. Back-loading minimizes directional packing. Furthermore, standard glass holders produce a broad amorphous halo between 15° and 30° 2θ. Because this compound exhibits critical low-angle reflections, a zero-background holder is required to prevent the substrate from masking trace amorphous impurities.

Step 2: Instrumental Parameters & Data Acquisition
  • Action: Analyze the sample using a diffractometer equipped with a Cu Kα radiation source (

    
     Å) and a 1D or 2D solid-state detector. Scan from 3° to 50° 2θ with a step size of 0.01° and a counting time of 2 seconds per step.
    
  • Causality: A small step size ensures that closely overlapping peaks (often indicative of a secondary polymorph) are adequately sampled (requiring at least 5-7 data points above the full-width at half-maximum). The extended counting time maximizes the signal-to-noise ratio, pushing the Limit of Detection (LOD) for crystalline impurities down to ~1 wt%.

Step 3: Whole-Pattern Fitting (Rietveld Refinement)
  • Action: Import the raw diffractogram into refinement software (e.g., GSAS-II, TOPAS). Input the known single-crystal .CIF file of 3-(4-Methylphenyl)cyclohex-2-en-1-one as the primary phase model. Iteratively refine the background (Chebyshev polynomial), sample displacement, unit cell parameters, and peak shape (Thompson-Cox-Hastings pseudo-Voigt).

  • Causality: Stepwise refinement prevents parameter correlation from driving the mathematical model into a false minimum. By refining the background first, we establish a baseline that accurately reflects any true amorphous content in the sample.

  • Self-Validating System Check: This protocol is inherently self-validating via the weighted profile R-factor (

    
    ) and Goodness-of-Fit (
    
    
    
    ). If
    
    
    and
    
    
    , the structural model accurately represents the bulk powder, confirming high phase purity. A high
    
    
    or a visually poor difference curve immediately flags the presence of an unmodeled secondary phase, preventing false-positive purity reporting.
Step 4: Orthogonal Cross-Validation
  • Action: Cross-reference the PXRD phase fraction data with HPLC-UV area% (for chemical byproducts) and DSC Van't Hoff calculations (for total eutectic impurities). For highly complex solid-state landscapes, Solid-State NMR (ssNMR) can be incorporated to evaluate dynamic molecular orientations 5.

  • Causality: If PXRD shows 100% phase purity but DSC shows a melting point depression, the impurity is likely a structurally similar byproduct forming a solid solution (which evades PXRD detection but is caught by HPLC/DSC). This triangulation guarantees absolute analytical trustworthiness.

Conclusion

Validating the purity of 3-(4-Methylphenyl)cyclohex-2-en-1-one requires a holistic understanding of both its chemical and physical states. While HPLC and DSC provide vital data regarding synthetic byproducts and eutectic melting behavior, Powder X-Ray Diffraction remains the irreplaceable core of structural validation. By utilizing rigorous sample preparation and self-validating Rietveld refinement protocols, researchers can confidently certify the phase purity of their bulk materials, ensuring reproducibility in downstream applications.

References

  • Quantification of solid-state impurity with powder X-ray diffraction using laboratory source.Cambridge University Press / Organic Process Research & Development.
  • Advances in Quantitative Analytical Methods for Solid Drugs.MDPI.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Determination of Phase Purity by Powder X-ray Diffraction.Newcastle University (ncl.ac.uk).
  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods.

Sources

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